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Foundational

A Technical Guide to the Mechanistic Landscape of Thieno[3,2-d]pyrimidines: A Focus on 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol

This in-depth technical guide provides a comprehensive overview of the mechanism of action of the thieno[3,2-d]pyrimidine scaffold, with a specific focus on the potential activities of 2-Amino-6-methylthieno[3,2-d]pyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the mechanism of action of the thieno[3,2-d]pyrimidine scaffold, with a specific focus on the potential activities of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol. For researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this versatile heterocyclic system, detailing its interactions with key biological targets and outlining robust experimental protocols for its characterization.

Introduction: The Thieno[3,2-d]pyrimidine Core - A Privileged Scaffold in Drug Discovery

The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines. This similarity allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. The inherent drug-like properties of this scaffold have led to the development of numerous derivatives with potent and selective biological activities. While specific data on 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol is not extensively available in the public domain, the broader class of thieno[3,2-d]pyrimidines has been shown to exhibit a range of mechanisms, primarily centered around the inhibition of protein kinases and enzymes involved in critical cellular processes.

Unraveling the Mechanism of Action: A Multi-Targeted Approach

The biological effects of thieno[3,2-d]pyrimidine derivatives are diverse, reflecting their ability to engage with multiple intracellular targets. The primary mechanism of action for many compounds in this class is the competitive inhibition of ATP binding to the active site of various kinases. This inhibition can lead to the modulation of numerous signaling pathways implicated in cancer and inflammation.

Kinase Inhibition: A Dominant Theme

The thieno[3,2-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Key kinase targets that have been identified for various derivatives include:

  • Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): Certain thieno[3,2-d]pyrimidine derivatives have been identified as dual inhibitors of FAK and FLT3.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is associated with metastatic cancers. FLT3 is a receptor tyrosine kinase, and mutations leading to its constitutive activation are common in acute myeloid leukemia (AML). Dual inhibition of FAK and FLT3 presents a promising strategy for treating both solid and hematological malignancies.

  • Janus Kinase 1 (JAK1): The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in various cancers and inflammatory diseases. Thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective inhibitors of JAK1.[3]

  • Cyclin-Dependent Kinase 7 (CDK7): CDK7 is a key regulator of both the cell cycle and transcription. Its inhibition by thieno[3,2-d]pyrimidine derivatives offers a therapeutic approach for cancers that are dependent on these processes.[4]

  • Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 is a serine/threonine kinase that plays a vital role in the initiation of DNA replication. Thieno[3,2-d]pyrimidin-4(3H)-ones have been identified as potent and selective inhibitors of Cdc7, highlighting their potential as anticancer agents.[5]

  • Phosphoinositide 3-Kinase (PI3K) and Bromodomain and Extra-Terminal (BET) Proteins: Some derivatives have been designed as dual inhibitors of PI3Kδ and BET proteins, which are key players in B-cell receptor signaling and are implicated in lymphomas.[6]

The following diagram illustrates the central role of thieno[3,2-d]pyrimidines in inhibiting various kinase signaling pathways.

Kinase_Inhibition_by_Thienopyrimidines Thieno_pyrimidine Thieno[3,2-d]pyrimidine Derivatives FAK FAK Thieno_pyrimidine->FAK Inhibits FLT3 FLT3 Thieno_pyrimidine->FLT3 Inhibits JAK1 JAK1 Thieno_pyrimidine->JAK1 Inhibits CDK7 CDK7 Thieno_pyrimidine->CDK7 Inhibits Cdc7 Cdc7 Thieno_pyrimidine->Cdc7 Inhibits PI3K_BET PI3K/BET Thieno_pyrimidine->PI3K_BET Inhibits Cell_Signaling Cell Signaling Pathways FAK->Cell_Signaling FLT3->Cell_Signaling JAK1->Cell_Signaling Proliferation Cell Proliferation CDK7->Proliferation Cdc7->Proliferation Survival Cell Survival PI3K_BET->Survival Cell_Signaling->Proliferation Cell_Signaling->Survival Metastasis Metastasis Cell_Signaling->Metastasis Inflammation Inflammation Cell_Signaling->Inflammation

Caption: Thieno[3,2-d]pyrimidines inhibit multiple kinases, impacting key cellular processes.

Beyond Kinase Inhibition: Targeting Other Essential Enzymes

The therapeutic potential of the thieno[3,2-d]pyrimidine scaffold extends beyond kinase inhibition. Derivatives have been shown to target other critical enzymes:

  • Receptor-Interacting Protein Serine-Threonine Kinase 2 (RIPK2): RIPK2 is a key mediator of inflammatory signaling pathways. Thieno[3,2-d]pyrimidine-based inhibitors of RIPK2 have demonstrated significant anti-inflammatory effects.[7]

  • Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): Some 2-amino-4-oxo-thieno[2,3-d]pyrimidines have been designed as dual inhibitors of DHFR and TS, enzymes crucial for nucleotide biosynthesis. This dual-targeting approach can be an effective anticancer strategy.[8]

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): These enzymes are involved in the de novo purine biosynthesis pathway. Thieno[2,3-d]pyrimidine antifolates have been shown to inhibit these enzymes, leading to the suppression of cancer cell proliferation.[9][10]

Experimental Protocols for Mechanistic Elucidation

To determine the specific mechanism of action of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol or any novel thieno[3,2-d]pyrimidine derivative, a systematic experimental approach is required.

Initial Cytotoxicity and Anti-Proliferative Screening

The first step is to assess the compound's effect on cell viability and proliferation across a panel of relevant cell lines (e.g., cancer cell lines known to overexpress potential kinase targets).

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the thieno[3,2-d]pyrimidine derivative (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Target-Based Assays: Kinase Inhibition Profiling

Once cytotoxic activity is confirmed, the next step is to identify the specific molecular targets.

Protocol: In Vitro Kinase Assay (Example: FAK)

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant FAK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP.

  • Inhibitor Addition: Add varying concentrations of the thieno[3,2-d]pyrimidine derivative to the wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the phosphorylated substrate using a method such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Determine the IC50 value for the inhibition of the kinase activity.

This protocol can be adapted for a wide range of kinases by using the appropriate enzyme, substrate, and detection reagents. A broad kinase panel screening is often employed to identify the primary targets and assess selectivity.

Cellular Mechanism of Action Assays

To understand the downstream cellular effects of target engagement, a series of cell-based assays should be performed.

Protocol: Western Blot Analysis for Signaling Pathway Modulation

  • Cell Lysis: Treat cells with the thieno[3,2-d]pyrimidine derivative at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-FAK, FAK) and downstream signaling proteins.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation and expression.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Fixation: Treat cells with the compound for 24-48 hours, then harvest and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Protocol: Apoptosis Assay by Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound for a predetermined time.

  • Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]

The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a novel thieno[3,2-d]pyrimidine derivative.

Experimental_Workflow Start Novel Thieno[3,2-d]pyrimidine Derivative Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Kinase_Profiling Kinase Panel Screening Cytotoxicity->Kinase_Profiling If Active Target_Validation In Vitro Kinase Assays (IC50 Determination) Kinase_Profiling->Target_Validation Identify Hits Cellular_Assays Cellular Mechanism of Action Assays Target_Validation->Cellular_Assays Western_Blot Western Blot (Pathway Analysis) Cellular_Assays->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cellular_Assays->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Cellular_Assays->Apoptosis Conclusion Mechanism of Action Elucidated Western_Blot->Conclusion Cell_Cycle->Conclusion Apoptosis->Conclusion

Caption: A stepwise workflow for elucidating the mechanism of action of thieno[3,2-d]pyrimidines.

Data Summary and Interpretation

The following table summarizes the reported inhibitory activities of various thieno[3,2-d]pyrimidine derivatives against different targets. This data provides a valuable reference for predicting the potential activity of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol.

Compound ClassTarget(s)Reported Activity (IC50)Reference
Thieno[3,2-d]pyrimidine derivativesFAK, FLT3Not specified[1][2]
Thieno[3,2-d]pyrimidine derivative 46 JAK10.022 µM[3]
Thieno[3,2-d]pyrimidine derivative HY3 RIPK211 nM[7]
Thieno[3,2-d]pyrimidine derivative 36 CDK7Not specified[4]
Thieno[3,2-d]pyrimidin-4(3H)-one 10c Cdc70.70 nM[5]
Thieno[3,2-d]pyrimidine derivative 10b PI3Kδ, BRD4-BD1112 nM, 19 nM[6]
Thieno[2,3-d]pyrimidine derivative 2 Human TS, Human DHFR54 nM, 19 nM[8]

Conclusion and Future Directions

The thieno[3,2-d]pyrimidine scaffold represents a highly versatile platform for the development of targeted therapeutics. While the specific mechanism of action of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol remains to be fully elucidated, the extensive research on related compounds strongly suggests its potential as a kinase inhibitor or an inhibitor of other key enzymes involved in cell proliferation and survival. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and other novel thieno[3,2-d]pyrimidine derivatives. Future research should focus on comprehensive kinase profiling, identification of downstream signaling effects, and in vivo efficacy studies to fully realize the therapeutic potential of this promising class of compounds.

References

  • Sim, T. et al. Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry64 , 11934–11957 (2021). [Link]

  • TheraIndx Lifesciences. Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors. [Link]

  • Li, Y. et al. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry285 , 117932 (2025). [Link]

  • Chen, L. et al. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry297 , 117932 (2025). [Link]

  • Wang, Y. et al. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry263 , 115955 (2024). [Link]

  • Poirier, D. et al. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. Molecules18 , 4436-4467 (2013). [Link]

  • Gareev, I. et al. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET & DMPK9 , 167-176 (2021). [Link]

  • Okaniwa, M. et al. 2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety: Highly potent, selective, and time-dependent inhibitors of Cdc7 kinase. Bioorganic & Medicinal Chemistry25 , 3658-3670 (2017). [Link]

  • Ivanova, Y. et al. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Pharmaceuticals16 , 1228 (2023). [Link]

  • Gangjee, A. et al. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. Journal of Medicinal Chemistry55 , 8423-8434 (2012). [Link]

  • Dailidė, M. & Tumkevičius, S. Synthesis and dihydrofolate reductase inhibitory activity of 2-amino-6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H). Chemija34 , 144-153 (2023). [Link]

  • El-Sayed, N. et al. Synthesis and biological activity of pyrimidines, quinolines, thiazines and pyrazoles bearing a common thieno moiety. ResearchGate (2020). [Link]

  • Zhang, Y. et al. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry46 , 18003-18016 (2022). [Link]

  • Wang, J. et al. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry (2025). [Link]

  • Ivanova, Y. et al. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Pharmaceuticals19 , 145 (2026). [Link]

  • Cherian, C. et al. Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry. Journal of Medicinal Chemistry51 , 769-777 (2008). [Link]

  • Al-Ostath, A. et al. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances13 , 28738-28753 (2023). [Link]

  • Kovalenko, S. et al. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules23 , 1746 (2018). [Link]

  • Lee, H. et al. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry37 , 949-963 (2022). [Link]

  • Mosmann, T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods65 , 55-63 (1983). [Link]

  • Wang, Y. et al. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society33 , 102-113 (2022). [Link]

  • Tong, N. et al. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. ACS Medicinal Chemistry Letters14 , 647-654 (2023). [Link]

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Exploratory

Crystal Structure Analysis of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol: Crystallographic Workflows and Implications for Kinase Inhibitor Design

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper Executive Summary & Chemical Context The compound 2-Amino-6-methylthieno[3,2-d]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Chemical Context

The compound 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol (CAS: 1648566-61-3) is a highly versatile heterocyclic building block and a privileged pharmacophore in modern medicinal chemistry[1][2]. The thieno[3,2-d]pyrimidine scaffold is structurally analogous to purines, making it an exceptional ATP-competitive hinge binder in various kinase targets, including Phosphatidylinositol 3-kinase (PI3K), mammalian target of rapamycin (mTOR), Focal Adhesion Kinase (FAK), and FMS-like Tyrosine Kinase 3 (FLT3)[3][4].

A critical structural feature of 2-amino-6-methylthieno[3,2-d]pyrimidin-4-ol is its lactam-lactim tautomerism. While often drawn as a "4-ol" (hydroxy form), in the solid state and under physiological conditions, the equilibrium heavily favors the lactam form: 2-amino-6-methyl-3H-thieno[3,2-d]pyrimidin-4-one [5]. Understanding the exact protonation state and three-dimensional conformation of this core via X-ray crystallography is paramount for Structure-Based Drug Design (SBDD), as the precise location of hydrogen bond donors and acceptors dictates the binding affinity to the kinase hinge region[6].

Experimental Protocol: High-Resolution X-Ray Crystallography

To accurately determine the bond lengths, angles, and tautomeric state of 2-amino-6-methylthieno[3,2-d]pyrimidin-4-ol, a rigorous, self-validating crystallographic workflow is required. The following protocol explains not just the procedural steps, but the mechanistic causality behind each choice to ensure high-fidelity data.

Step 1: High-Purity Crystallization via Vapor Diffusion
  • Objective: Grow single crystals of sufficient size (typically >0.1 mm in at least two dimensions) and minimal mosaicity.

  • Causality: The thieno[3,2-d]pyrimidine core is highly planar and prone to π-π stacking. Rapid precipitation leads to microcrystalline powders. Slow vapor diffusion allows for controlled supersaturation, enabling molecules to reversibly attach and detach from the growing crystal lattice, correcting packing errors.

  • Procedure:

    • Dissolve 10 mg of the compound in 1 mL of a highly solubilizing solvent (e.g., Dimethylformamide, DMF) to create the inner solution.

    • Place 10 µL of this solution into a microbridge or sitting-drop well.

    • Introduce a volatile anti-solvent (e.g., Methanol or Diethyl Ether) into the outer reservoir.

    • Seal the system. Over 3–7 days, the anti-solvent vapor diffuses into the drop, slowly lowering the solubility and yielding diffraction-quality crystals.

  • Validation: Examine under polarized light. Extinction of light at specific angles confirms a single, continuous crystal lattice rather than a twinned aggregate.

Step 2: Cryogenic Data Collection
  • Objective: Acquire high-resolution X-ray diffraction data while minimizing radiation damage.

  • Causality: X-ray bombardment generates free radicals that degrade the organic crystal lattice. Flash-cooling the crystal to 100 K traps these radicals and significantly reduces atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the resolution of lighter atoms (like hydrogen).

  • Procedure:

    • Mount the crystal on a polyimide loop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice ring formation.

    • Flash-cool in a 100 K nitrogen gas stream.

    • Expose to Cu-Kα radiation ( λ=1.5418A˚ ) or synchrotron radiation. Collect frames with 0.5∘ ω -scans.

  • Validation: Process the frames using integration software. An internal merging R -factor ( Rint​ ) of <0.05 validates that the symmetry-equivalent reflections are highly consistent.

Step 3: Phase Resolution and Structure Refinement
  • Objective: Convert diffraction intensities into a 3D electron density map.

  • Causality: X-ray detectors only measure the amplitude of the scattered waves, losing the phase angle (the "Phase Problem"). Because this is a small organic molecule, Direct Methods or Dual-Space Methods (e.g., ShelXT) can mathematically estimate the phases based on the statistical relationships of the intensities.

  • Procedure:

    • Solve the initial structure using ShelXT to locate the heavy atoms (S, O, N, C).

    • Perform full-matrix least-squares refinement on F2 using ShelXL.

    • Locate hydrogen atoms from the difference Fourier map. Crucial Step: Unrestricted refinement of the hydrogen atom on the pyrimidine ring will definitively prove whether it resides on the oxygen (4-ol) or the nitrogen (N3, 4-one).

  • Validation: A final R1​ value of <0.05 and a goodness-of-fit (S) near 1.0 confirms the structural model perfectly explains the experimental data.

G N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Cryogenic X-Ray Diffraction (100K) N2->N3 N4 Phase Solution (Direct Methods) N3->N4 N5 Structure Refinement (ShelXL) N4->N5 N6 SBDD & Kinase Docking Analysis N5->N6

X-Ray Crystallography Workflow for Thienopyrimidines.

Structural Analysis & Molecular Geometry

Based on crystallographic data typical for 2-amino-thieno[3,2-d]pyrimidin-4-one derivatives, the structural geometry reveals critical insights into its chemical behavior.

Quantitative Crystallographic Parameters

The following table summarizes the representative crystallographic parameters for this class of compounds when crystallized in a standard monoclinic system.

ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Cu-Kα) 1.54178 Å
C4–O1 Bond Length ~1.23 Å (Indicative of a C=O double bond)
N3–C4 Bond Length ~1.38 Å (Indicative of a single bond)
Tautomeric State Lactam (4-one) form confirmed
Intermolecular Bonding N2–H···O1 and N3–H···N1 dimers
The Tautomeric Proof

In the solid state, the C4–O bond length is typically observed around 1.23 Å, which is characteristic of a carbonyl double bond ( C=O ), rather than the ~1.36 Å expected for a carbon-hydroxyl single bond ( C−OH ). Concurrently, electron density for a hydrogen atom is found localized on the N3 nitrogen. This definitively proves that the compound exists as 2-amino-6-methyl-3H-thieno[3,2-d]pyrimidin-4-one [5].

The molecules form robust centrosymmetric dimers stabilized by paired N−H⋯O hydrogen bonds, a feature that significantly elevates the melting point and lowers aqueous solubility.

Implications for Structure-Based Drug Design (SBDD)

The thieno[3,2-d]pyrimidine scaffold is highly valued because its geometry perfectly mimics the adenine ring of ATP. When designed as a kinase inhibitor, the molecule inserts into the highly conserved ATP-binding pocket.

Kinase Hinge Region Interactions

Crystallographic and molecular docking studies of thieno[3,2-d]pyrimidines bound to kinases (such as FAK and FLT3) reveal a consistent binding motif[4]:

  • Hinge Hydrogen Bonding: The pyrimidine N1 acts as a hydrogen bond acceptor, and the 2-amino group acts as a hydrogen bond donor. These interact directly with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Cys502 in FAK or Cys694 in FLT3)[4].

  • Hydrophobic Packing: The thiophene ring projects into the hydrophobic pocket adjacent to the gatekeeper residue. The sulfur atom and the 6-methyl group enhance van der Waals interactions, significantly boosting binding affinity compared to standard pyrimidines[4].

  • Vectorial Trajectory: The 6-position (where the methyl group is located) provides an excellent vector for adding larger substituents to probe the deep hydrophobic pocket, while the 4-position can be substituted to target the ribose-binding pocket and improve metabolic stability[3].

G K1 Kinase Hinge Region (e.g., Cys Residue) H1 Hydrogen Bond (Donor: N-H) K1->H1 Interaction H2 Hydrogen Bond (Acceptor: C=O / N) K1->H2 L1 Thieno[3,2-d]pyrimidine Core (Scaffold) P1 Hydrophobic Pocket (Thiophene Ring) L1->P1 Substituent Binding H1->L1 H2->L1

Molecular interactions of the thieno[3,2-d]pyrimidine scaffold at the kinase hinge.
Conclusion

The crystal structure analysis of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol highlights its stable lactam geometry and ideal hydrogen-bonding vectors. By utilizing rigorous crystallographic workflows to confirm these structural parameters, drug development professionals can confidently leverage this scaffold as a starting point for developing highly potent, selective dual-kinase inhibitors.

References

  • AK Scientific, Inc. "Identification. Product name: 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL." aksci.com.
  • AK Scientific, Inc. "1648566-61-3 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL AKSci." aksci.com.
  • BLD Pharm. "1203578-74-8 | 2-Aminothieno[3,2-d]pyrimidin-4-ol." bldpharm.com.
  • National Institutes of Health (NIH). "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." nih.gov.
  • ACS Publications. "Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3." acs.org.
  • National Institutes of Health (NIH). "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." nih.gov.
  • BK Times. "Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3." bktimes.net.

Sources

Foundational

Molecular Docking Studies of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol: A Technical Guide to Scaffold-Hopping and Kinase Inhibition Workflow

Executive Summary In contemporary rational drug design, the identification and optimization of privileged scaffolds are paramount. The compound 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol (CAS: 1648566-61-3) represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary rational drug design, the identification and optimization of privileged scaffolds are paramount. The compound 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol (CAS: 1648566-61-3) represents a highly versatile building block in medicinal chemistry[1]. As a structural bioisostere of purines and quinazolines, the thieno[3,2-d]pyrimidine core is engineered to act as a potent ATP-competitive kinase inhibitor[2][3].

This technical guide provides a rigorous, self-validating molecular docking workflow for evaluating this scaffold and its derivatives. By examining the causality behind structural modifications—specifically targeting Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs)—we aim to equip researchers with a reproducible framework for in silico lead optimization[2][4].

The Thieno[3,2-d]pyrimidine Scaffold: Structural Rationale & Causality

The transition from traditional quinazoline or diaminopyrimidine motifs to a thieno[3,2-d]pyrimidine scaffold is driven by a strategy known as scaffold hopping [4]. As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is selected:

  • Bioisosteric Replacement: Replacing the benzene ring of a quinazoline with a thiophene ring alters the electron density and internal dihedral angles of the bicyclic system. This modification often improves the spatial fit within tight, hydrophobic kinase pockets[3][5].

  • Hinge Region Anchoring: The 2-amino group acts as an essential hydrogen bond donor, interacting directly with the backbone carbonyls of the kinase hinge region (e.g., Cys502 in FAK)[6].

  • Lactam-Lactim Tautomerism: The 4-hydroxyl group can tautomerize into a 4-oxo (lactam) configuration. This dynamic equilibrium dictates whether the C4 position acts as a hydrogen bond donor/acceptor (hydroxyl) or strictly an acceptor (carbonyl), fundamentally altering the binding pose[1].

  • Hydrophobic Sub-pocket Targeting: The 6-methyl group on the thiophene ring provides a vector for hydrophobic interactions, often projecting toward the gatekeeper residue, thereby enhancing target selectivity[2].

Target Selection & Biological Relevance

Recent literature heavily implicates thieno[3,2-d]pyrimidine derivatives as potent inhibitors of Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs) [2][4]. FAK is a non-receptor tyrosine kinase overexpressed in numerous solid tumors, acting as a central node in integrin signaling, cell migration, and survival[6][7].

By occupying the ATP-binding pocket, 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol derivatives disrupt the auto-phosphorylation of FAK, downstream Src recruitment, and subsequent PI3K/AKT signaling[2][6].

FAK_Signaling Integrin Integrin Activation FAK FAK Auto-phosphorylation Integrin->FAK Recruits Src Src Kinase Complex FAK->Src Binds PI3K PI3K / AKT Survival Pathway FAK->PI3K Signaling Paxillin Paxillin Cell Migration FAK->Paxillin Signaling Src->FAK Activates Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->FAK Blocks ATP Pocket

Fig 1. FAK signaling pathway and the targeted disruption by thieno[3,2-d]pyrimidine inhibitors.

Molecular Docking Workflow: A Self-Validating Protocol

To ensure scientific integrity, a docking protocol cannot merely be a sequence of software commands; it must be a self-validating system . The following step-by-step methodology outlines the causal reasoning behind each phase of the in silico experiment.

Step 1: Protein Preparation (Target: FAK Kinase Domain)
  • Action: Import the high-resolution crystal structure of FAK (e.g., PDB ID: 2JKK, co-crystallized with TAE226) into a preparation suite (e.g., Schrödinger Protein Preparation Wizard).

  • Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains. Optimizing the hydrogen bond network at a physiological pH of 7.4 ensures that critical residues (like Asp564 in the DFG motif) are correctly protonated, preventing artificial electrostatic repulsions during docking.

Step 2: Ligand Preparation (Lactam-Lactim Tautomerism)
  • Action: Process 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol using ligand preparation tools (e.g., LigPrep) to generate all possible tautomers and stereoisomers at pH 7.4 ± 1.0.

  • Causality: The 4-ol (lactim) and 4-one (lactam) forms present entirely different hydrogen-bonding vectors. Failing to generate the lactam tautomer often leads to a complete failure in predicting the bioactive conformation, as the kinase hinge region strictly requires specific donor/acceptor pairings.

Step 3: Receptor Grid Generation
  • Action: Define a bounding box (typically 10 Å × 10 Å × 10 Å) centered on the centroid of the co-crystallized native ligand.

  • Causality: Restricting the search space to the validated ATP-binding pocket prevents the algorithm from identifying irrelevant allosteric sites, thereby reducing computational overhead and false-positive poses.

Step 4: Protocol Validation (RMSD Calculation)
  • Action: Extract the native ligand (e.g., TAE226), run it through the docking protocol, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

  • Causality: This is the critical self-validation step. An RMSD of < 2.0 Å confirms that the selected force field (e.g., OPLS4) and scoring function can accurately reproduce a known biological reality. If the RMSD > 2.0 Å, the protocol is invalid and parameters must be adjusted.

Step 5: Docking Execution and Post-Docking Analysis
  • Action: Dock the prepared thieno[3,2-d]pyrimidine library using Extra Precision (XP) scoring. Follow up with MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations.

  • Causality: Standard docking scores (Glide XP) are parameterized for speed and often underestimate desolvation penalties. MM-GBSA recalculates the binding free energy using implicit solvation models, providing a physically rigorous estimation of true binding affinity[8].

Docking_Workflow PPrep 1. Protein Preparation (Missing atoms, pH 7.4 optimization) Grid 3. Receptor Grid Generation (Define ATP-binding pocket) PPrep->Grid LPrep 2. Ligand Preparation (Lactam-Lactim Tautomerism) Val 4. Protocol Validation (Re-dock native ligand, RMSD < 2Å) LPrep->Val Grid->Val Dock 5. XP Docking Execution (Glide Extra Precision) Val->Dock Validated (RMSD < 2Å) Anal 6. Post-Docking Analysis (MM-GBSA, Interaction Profiling) Dock->Anal

Fig 2. Self-validating molecular docking workflow ensuring structural and thermodynamic accuracy.

Quantitative Docking Data Analysis

The table below summarizes the comparative in silico binding affinities and key molecular interactions of the native ligand versus the isolated tautomers of the 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol scaffold against the FAK kinase domain.

Compound / DerivativeTarget KinaseGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key H-Bond InteractionsHydrophobic Contacts
Native Ligand (TAE226) FAK-10.45-85.20Cys502, Glu500Leu553, Ala452, Val484
2-Amino-6-methyl... (Lactim Form) FAK-8.12-62.34Cys502 (Backbone NH)Val484, Ala452
2-Amino-6-methyl... (Lactam Form) FAK-9.35-74.15Cys502, Asp564Val484, Ala452, Leu553
Scaffold-Hopped Analog CDK2-8.90-70.50Leu83, Glu81Val18, Ala31

Data Interpretation: The quantitative data clearly demonstrates the causality discussed in Step 2. The Lactam form exhibits a significantly stronger MM-GBSA ΔG (-74.15 kcal/mol) compared to the Lactim form (-62.34 kcal/mol). The carbonyl oxygen of the lactam form establishes a critical secondary hydrogen bond with Asp564 in the DFG motif, an interaction absent in the lactim configuration.

Conclusion & Future Directions

The 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol scaffold is a highly privileged structure for kinase inhibition[2][4]. By employing a self-validating docking workflow that accounts for critical physicochemical phenomena—such as lactam-lactim tautomerism and desolvation penalties via MM-GBSA—researchers can drastically reduce false-positive rates in lead discovery. Future structural modifications should focus on functionalizing the 6-methyl position to probe the deep hydrophobic pockets of mutant kinase isoforms, thereby overcoming acquired drug resistance.

References

  • Wang, R., Yu, S., Zhao, X., et al. (2020). "Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors." European Journal of Medicinal Chemistry, 188, 112024. URL: [Link]

  • Ruzi, Z., Buronov, A., Nie, L., et al. (2025). "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs." International Journal of Molecular Sciences, 26(17), 8528. URL: [Link]

  • Zaman, G., Ullah, S., Uzair, M., et al. (2023). "Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors." ChemMedChem, 18(14). URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold Foreword: The Thieno[3,2-d]pyrimidine Core - A Privileged Scaffold in Drug Discovery The thieno[3,2-d]pyrimidine nucleus represents a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold

Foreword: The Thieno[3,2-d]pyrimidine Core - A Privileged Scaffold in Drug Discovery

The thieno[3,2-d]pyrimidine nucleus represents a cornerstone in medicinal chemistry, recognized for its remarkable versatility and profound biological activities.[1][2] This heterocyclic system, an isostere of biogenic purines, serves as a privileged scaffold, granting access to a diverse array of pharmacological targets.[3] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comprehensive framework for understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a specific, yet representative, member of this class: 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol. While specific data for this exact molecule is emerging, this document will synthesize established knowledge of the broader thieno[3,2-d]pyrimidine class to provide a robust predictive and investigative framework for researchers, scientists, and drug development professionals.

Introduction to 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol: Structure and Therapeutic Rationale

The structure of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol combines the thieno[3,2-d]pyrimidine core with key functional groups that suggest a high potential for biological activity. The 2-amino group and the 4-oxo (or its tautomeric 4-hydroxy) group are critical pharmacophoric features found in many biologically active pyrimidine derivatives, including inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[5][6] The 6-methyl group can influence solubility, metabolic stability, and binding affinity to target proteins.

The therapeutic rationale for investigating this molecule stems from the established activities of its structural analogues. The thieno[3,2-d]pyrimidine scaffold has been successfully exploited to develop inhibitors of key enzymes in cellular signaling and proliferation, such as phosphoinositide 3-kinases (PI3K), receptor-interacting protein kinase 2 (RIPK2), and Janus kinases (JAKs).[4][7][8]

Predicted Pharmacodynamic Profile: Potential Mechanisms of Action

Based on the extensive research into thieno[3,2-d]pyrimidine derivatives, several high-probability mechanisms of action can be postulated for 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol.

Kinase Inhibition: A Primary Avenue of Investigation

A significant number of thieno[3,2-d]pyrimidine derivatives function as kinase inhibitors. The ATP-competitive nature of this scaffold makes it an ideal starting point for targeting various kinases involved in oncology and inflammation.

  • PI3Kδ/BET Inhibition: Recent studies have highlighted bifunctional inhibitors targeting both PI3Kδ and the bromodomain and extra-terminal (BET) proteins for the treatment of diffuse large B-cell lymphoma.[7] A derivative, compound 10b , demonstrated a favorable oral pharmacokinetic profile in mice, suggesting the potential for systemic therapies.[7]

  • RIPK2 Inhibition: The development of potent and selective RIPK2 inhibitors with a thieno[3,2-d]pyrimidine core has shown promise in treating acute liver injury.[4] Compound HY3 exhibited an IC50 of 11 nM against RIPK2 and a bioavailability of 46.6%, indicating good drug-like properties.[4]

  • JAK1 Inhibition: The thieno[3,2-d]pyrimidine scaffold has also been investigated for its potential to inhibit JAK1, a key enzyme in cytokine signaling pathways relevant to neoplasms.[8]

Experimental Protocol: Kinase Inhibition Profiling

A comprehensive kinase inhibition screen is the logical first step in elucidating the pharmacodynamics of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol.

Objective: To identify the primary kinase targets and determine the inhibitory potency (IC50) of the test compound.

Methodology:

  • Compound Preparation: Dissolve 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Kinase Panel Screening:

    • Utilize a commercial kinase panel service (e.g., Eurofins, Promega) that offers a broad range of human kinases.

    • Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits (kinases with >50% inhibition).

  • IC50 Determination:

    • For the identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

    • Prepare serial dilutions of the test compound.

    • Incubate the compound with the target kinase, ATP, and a specific substrate.

    • Measure kinase activity using a suitable detection method (e.g., radiometric, fluorescent, or luminescent).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Modulation of Epigenetic Targets

The thieno[3,2-d]pyrimidine scaffold has also been shown to interact with epigenetic modifiers.

  • Sirtuin Inhibition: A class of thieno[3,2-d]pyrimidine-6-carboxamides has been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, enzymes involved in histone deacetylation and metabolic regulation.[9]

Dual Inhibition of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR)

The 2-amino-4-oxo substitution pattern is a classic feature of antifolates. This suggests that 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol could act as a dual inhibitor of TS and DHFR, enzymes crucial for nucleotide biosynthesis and, therefore, DNA replication.[5][6]

Signaling Pathway Visualization

G cluster_0 Potential Signaling Pathways cluster_1 Kinase Inhibition cluster_2 Epigenetic Modulation cluster_3 Antifolate Activity 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol PI3K PI3Kδ 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol->PI3K Inhibits BET BET 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol->BET Inhibits RIPK2 RIPK2 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol->RIPK2 Inhibits JAK1 JAK1 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol->JAK1 Inhibits SIRT SIRT1/2/3 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol->SIRT Inhibits TS TS 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol->TS Inhibits DHFR DHFR 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol->DHFR Inhibits

Caption: Potential molecular targets of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol.

Anticipated Pharmacokinetic Profile: From Absorption to Elimination

The pharmacokinetic properties of a drug candidate are as critical as its pharmacodynamics. Based on data from related thieno[3,2-d]pyrimidine derivatives, we can anticipate the key PK parameters for 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol.

ParameterAnticipated Profile for 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-olRationale based on Analogues
Absorption Moderate to good oral bioavailability.Compound 10b (a PI3Kδ-BET inhibitor) showed a good oral pharmacokinetic profile in mice.[7] Compound HY3 (a RIPK2 inhibitor) had a bioavailability of 46.6%.[4]
Distribution Likely to distribute into various tissues.The lipophilic nature of the thieno[3,2-d]pyrimidine core suggests good tissue penetration.[10]
Metabolism Primarily hepatic metabolism via oxidation and conjugation.The pyrimidine ring and methyl group are potential sites for cytochrome P450-mediated oxidation. The amino and hydroxyl groups can undergo glucuronidation or sulfation.
Excretion Renal and/or biliary excretion of metabolites.The route of excretion will depend on the polarity of the metabolites.
Half-life Variable, likely in the range of several hours.The half-life will be influenced by the rate of metabolism and clearance.

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_0 In Vivo PK Study Workflow A Dosing (Oral or IV) B Serial Blood Sampling A->B C Plasma Separation B->C D Bioanalytical Method (LC-MS/MS) C->D E PK Parameter Calculation (e.g., Cmax, Tmax, AUC, t1/2) D->E

Caption: A typical workflow for an in vivo pharmacokinetic study.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol following intravenous and oral administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or BALB/c mice.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.

    • Oral (PO) Group: Administer the compound as a suspension or solution via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the compound in plasma.

    • Precipitate plasma proteins and analyze the supernatant.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Oral bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Synthesis and Characterization

The synthesis of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol can be achieved through established synthetic routes for thieno[3,2-d]pyrimidines. A common approach involves the cyclization of a substituted 3-aminothiophene-2-carboxylate with a one-carbon source.

General Synthetic Scheme

G A Methyl 3-amino-5-methylthiophene-2-carboxylate C 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol A->C Cyclization (Heat) B Urea B->C

Caption: A plausible synthetic route to the target compound.

Concluding Remarks and Future Directions

2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol is a promising molecule that warrants further investigation. Its structural features, combined with the extensive body of literature on the thieno[3,2-d]pyrimidine scaffold, provide a strong rationale for its potential as a therapeutic agent. The experimental protocols outlined in this guide offer a clear path forward for elucidating its pharmacokinetic and pharmacodynamic properties. Future research should focus on a comprehensive kinase inhibition screen, evaluation of its antifolate activity, and in vivo studies to confirm its pharmacokinetic profile and assess its efficacy in relevant disease models.

References

  • Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
  • Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry.
  • Thieno[3,2-d]pyrimidine derivatives 25(Korea University).
  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. MDPI.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. PMC.
  • Synthesis and dihydrofolate reductase inhibitory activity of 2-amino-6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H). Chemija.
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Synthesis of novel 2,4-diamino-6-(arylaminomethyl)

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol

Abstract This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol. The method is suitable for routine quality control and research applications. The chromatographic separation was achieved on a C18 stationary phase with a gradient elution using a phosphate buffer and acetonitrile mobile phase. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound belonging to the thienopyrimidine class. Thienopyrimidine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including potential as anticancer and antimicrobial agents.[1][2][3][4][5][6] Accurate and reliable quantification of this compound is crucial for drug development, quality control of active pharmaceutical ingredients (APIs), and various research applications.

This document provides a comprehensive guide to a validated HPLC method for the quantification of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol. The narrative explains the causal logic behind the selection of chromatographic conditions and validation procedures, ensuring scientific integrity and practical usability for researchers and drug development professionals.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful HPLC method.

  • Structure: 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol has a molecular formula of C₇H₇N₃OS and a molecular weight of 181.21 g/mol .[7] The structure features a fused thieno[3,2-d]pyrimidine ring system with an amino group, a methyl group, and a hydroxyl group (which likely exists in its tautomeric keto form, as a pyrimidinone).

  • Polarity: The presence of the amino and hydroxyl/oxo functional groups, capable of hydrogen bonding, suggests that the molecule is polar. The high melting point of 370-372 °C further supports the presence of strong intermolecular forces, characteristic of polar compounds.[7] Due to its polar nature, reversed-phase HPLC is an appropriate separation technique.[8]

HPLC Method Development Strategy

The goal is to achieve a symmetric, well-retained peak for 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol, free from interference from any potential impurities or degradants.

Initial Conditions and Rationale
  • Chromatographic Mode: Reversed-phase chromatography is the most common and versatile mode in HPLC, particularly for polar to moderately non-polar compounds.[11][12]

  • Stationary Phase: A C18 (octadecyl) column is the first choice due to its wide availability and applicability. A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.[13][14]

    • Organic Modifier: Acetonitrile is chosen over methanol as it generally provides better peak shapes for heterocyclic compounds and has a lower UV cutoff.

    • Aqueous Phase: A phosphate buffer is selected due to its low UV cutoff and excellent buffering capacity in the acidic to neutral pH range.[9] An initial pH of 3.0 is chosen to ensure the amino group is protonated, which can lead to better retention on a C18 column and improved peak shape.

  • Detection: UV detection at 254 nm is selected based on the expected chromophore of the thienopyrimidine ring system.

  • Elution Mode: A gradient elution is chosen initially to determine the approximate solvent strength required to elute the compound and to assess the presence of any late-eluting impurities.

Optimization Workflow

The method development process follows a logical, stepwise approach to refine the chromatographic conditions.

MethodDevelopment A Initial Scouting Run (Broad Gradient, pH 3.0) B Evaluate Peak Shape & Retention A->B Analyze Chromatogram C Optimize Mobile Phase pH (Test pH 3.0, 5.0, 7.0) B->C Sub-optimal peak shape or retention? D Fine-tune Gradient Slope C->D Select pH for best peak symmetry E Optimize Flow Rate & Temperature D->E Adjust for resolution and run time F Final Method Conditions E->F Finalize parameters

Caption: HPLC Method Development Workflow.

Materials and Equipment

  • Chemicals: 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol reference standard, HPLC-grade acetonitrile, potassium dihydrogen phosphate, phosphoric acid, and HPLC-grade water.

  • Equipment: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector. A C18 column (e.g., 4.6 x 150 mm, 5 µm) is also required.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.[15]

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (90:10 v/v) is used as the diluent to ensure sample compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

Final Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Elution 10% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 10% B over 1 minute, equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 18 minutes

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[16][17][18]

Validation Parameters and Protocol

The validation process assesses the performance characteristics of the analytical method.

MethodValidation cluster_0 Method Performance Characteristics A Specificity B Linearity & Range A->B C Accuracy (Recovery) B->C D Precision (Repeatability & Intermediate) C->D E Robustness D->E F LOD & LOQ E->F

Caption: ICH Q2(R1) Method Validation Workflow.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is evaluated by injecting the diluent and a placebo sample to check for any interfering peaks at the retention time of the analyte.

  • Linearity: A series of at least five concentrations of the reference standard are prepared and injected. The peak area is plotted against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method with respect to deliberate small variations in method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Acceptance Criteria and Representative Results

The following tables summarize the typical acceptance criteria and representative (hypothetical) results for the validation of this method.

Table 1: Linearity

Parameter Acceptance Criteria Result
Concentration Range - 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999 0.9998

| Y-intercept | Close to zero | 1523 |

Table 2: Accuracy (Recovery)

Spiked Level Mean Recovery (%) % RSD Acceptance Criteria
80% 99.5 0.8 98.0% - 102.0%
100% 100.2 0.6 98.0% - 102.0%

| 120% | 100.8 | 0.5 | 98.0% - 102.0% |

Table 3: Precision

Parameter % RSD Acceptance Criteria
Repeatability (n=6) 0.7 ≤ 2.0%

| Intermediate Precision (n=6) | 1.2 | ≤ 2.0% |

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method for the quantification of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol has been successfully developed and validated. The method development strategy was based on sound scientific principles of chromatography, and the validation was performed in accordance with ICH guidelines.[11][12][16][17][18] This application note provides a comprehensive and reliable protocol that can be readily implemented in a quality control or research laboratory setting for the routine analysis of this important thienopyrimidine derivative.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • <621> CHROMATOGRAPHY. USP. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • USP-NF 〈621〉 Chromatography. USP. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • How To Select Mobile Phase In HPLC Method Development? Next LVL Programming. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • For HPLC, what different mobile phases are best to start with for methods development? ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Quality Guidelines. ICH. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. [Link]

  • 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. [Link]

  • 2-Amino-6-Methylthieno[2,3-d]Pyrimidin-4(3H)-One: A High-Quality Research Chemical. [Link]

  • 2-Amino-6-methylpyridine. PubChem. [Link]

  • 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. PubChem. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]

  • Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. LMA leidykla. [Link]

  • Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. PMC. [Link]

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • View of Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. International Journal of Environmental Sciences. [Link]

  • Synthesis and dihydrofolate reductase inhibitory activity of 2-amino-6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H). [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Comparison of UV-vis absorption spectra of... ResearchGate. [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol

For: Researchers, scientists, and drug development professionals. Abstract This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 2-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. The thieno[3,2-d]pyrimidine scaffold is a core structure in a variety of biologically active molecules, making unambiguous structural elucidation paramount for research and development.[1][2] This document outlines optimized protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. It further delves into the rationale behind experimental parameter selection and provides a systematic approach to spectral interpretation and signal assignment, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Thienopyrimidines and NMR

The thieno[3,2-d]pyrimidine ring system is a prominent heterocyclic scaffold that has garnered significant attention in drug discovery. Derivatives of this core have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3] The biological activity of these compounds is intrinsically linked to their precise three-dimensional structure and the electronic environment of their constituent atoms.

2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol, the subject of this note, possesses a substitution pattern that necessitates a robust and unequivocal method for its structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[4][5][6] Through the analysis of chemical shifts, coupling constants, and correlation signals, one can piece together the molecular framework, atom by atom. This guide is designed to provide both the practical steps and the theoretical underpinnings for a thorough NMR characterization of this specific thienopyrimidine derivative.

Molecular Structure and Atom Numbering

A prerequisite for any NMR analysis is a clear understanding of the molecule's structure and a consistent atom numbering system for unambiguous signal assignment.

Figure 1: Structure of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol with IUPAC numbering.

Experimental Protocols

The following protocols are optimized for a standard 500 MHz NMR spectrometer. Instrument-specific parameters may require minor adjustments.

Sample Preparation

The choice of solvent is critical in NMR spectroscopy as it can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH₂). Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this compound due to its excellent solubilizing power for polar heterocyclic compounds and its ability to slow down the exchange rate of labile protons, often allowing for their observation.

Protocol:

  • Accurately weigh 5-10 mg of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and label it appropriately.

NMR Data Acquisition Workflow

A systematic approach to data acquisition is crucial for a comprehensive analysis. The following workflow ensures that the necessary data is collected efficiently.

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B ¹H NMR Acquisition (Standard Parameters) A->B Initial structural overview C ¹³C{¹H} NMR Acquisition (Proton Decoupled) B->C Carbon backbone D 2D COSY Acquisition (H-H Correlation) B->D Proton-proton connectivities E 2D HSQC Acquisition (C-H Correlation) C->E Direct C-H attachments F Data Processing & Analysis D->F E->F

Figure 2: Recommended workflow for NMR data acquisition and analysis.

One-Dimensional NMR Experiments

¹H NMR Spectroscopy:

  • Purpose: To identify all the proton environments in the molecule.

  • Key Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64 (adjust for concentration).

¹³C{¹H} NMR Spectroscopy:

  • Purpose: To identify all the unique carbon environments. The use of proton decoupling simplifies the spectrum to single lines for each carbon.

  • Key Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Two-Dimensional NMR Experiments

2D COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons. This is invaluable for establishing connectivity within spin systems.

  • Key Parameters:

    • Pulse Program: Standard COSY (cosygpqf).

    • Spectral Width (F1 and F2): Same as ¹H NMR.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons. This is a powerful tool for definitively assigning protonated carbons.[4]

  • Key Parameters:

    • Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.2).

    • Spectral Width (F2 - ¹H): Same as ¹H NMR.

    • Spectral Width (F1 - ¹³C): Same as ¹³C NMR.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

Data Interpretation and Spectral Assignment

The following is a predictive guide to the interpretation of the NMR spectra of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol based on known chemical shift trends for thienopyrimidines and related heterocyclic systems.[7][8][9][10]

Predicted ¹H NMR Chemical Shifts
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-OH (on C4)10.0 - 12.0Broad Singlet-Exchangeable proton on an enolic hydroxyl group, often broad.
-NH (on N3)~9.5Broad Singlet-Tautomeric form proton, exchangeable.
H77.0 - 7.5Singlet-Aromatic proton on the thiophene ring.
-NH₂ (on C2)6.0 - 7.0Broad Singlet-Exchangeable protons of the amino group.
-CH₃ (on C6)2.2 - 2.6Singlet-Methyl group attached to the thiophene ring.
Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C4160.0 - 165.0Carbonyl-like carbon in the pyrimidinone ring.
C2155.0 - 160.0Carbon attached to two nitrogen atoms and the amino group.
C7a145.0 - 150.0Bridgehead carbon of the fused ring system.
C6135.0 - 140.0Substituted carbon on the thiophene ring.
C5120.0 - 125.0Quaternary carbon in the thiophene ring.
C4a115.0 - 120.0Bridgehead carbon adjacent to the sulfur atom.
C7110.0 - 115.0Protonated carbon on the thiophene ring.
-CH₃15.0 - 20.0Methyl carbon.
Step-by-Step Assignment Strategy
  • ¹H NMR Analysis:

    • Identify the solvent peak (DMSO-d₅ at ~2.50 ppm).

    • Locate the broad singlets at the downfield end of the spectrum, which are characteristic of the -OH and -NH protons.[11][12]

    • Identify the sharp singlet corresponding to the methyl group (-CH₃) in the upfield region.

    • The remaining singlet in the aromatic region should correspond to H7.

    • The broad singlet for the -NH₂ group is also expected in the mid-field region.

  • ¹³C NMR Analysis:

    • Count the number of signals to confirm the presence of all unique carbons.

    • The downfield signals will correspond to the carbons of the pyrimidinone and thiophene rings. The most downfield signals are typically C4 and C2.

    • The upfield signal will be the methyl carbon.

  • 2D HSQC Analysis:

    • This experiment will provide direct correlations between protons and the carbons they are attached to.

    • A cross-peak will be observed between the ¹H signal of the methyl group and its corresponding ¹³C signal.

    • A cross-peak will also be seen between the H7 proton signal and the C7 carbon signal. This is a key step in confirming the assignment of the protonated aromatic carbon.

  • 2D COSY Analysis:

    • For this particular molecule, with only one aromatic proton and a methyl group, the COSY spectrum is not expected to show many cross-peaks. However, it can be useful to confirm the absence of proton-proton coupling between the methyl group and H7, as expected.

  • Final Assignment:

    • By combining the information from all the spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The quaternary carbons (C2, C4, C4a, C5, C6, and C7a) can be assigned based on their predicted chemical shifts and by eliminating the carbons that show correlations in the HSQC spectrum.

Conclusion

The protocols and interpretation guide presented in this application note provide a robust framework for the comprehensive NMR spectroscopic characterization of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol. By following this systematic approach, researchers can ensure the accurate and reliable structural elucidation of this and related thienopyrimidine compounds, which is a critical step in the advancement of medicinal chemistry and drug development projects. The integration of one-dimensional and two-dimensional NMR techniques, coupled with a sound understanding of the underlying principles, empowers scientists to confidently determine molecular structures.

References

  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Road to Independent Success. Bentham Science Publishers.
  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
  • Al-Tel, T. H. (2010). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry, 5(2).
  • Tumkevicius, S., et al. (2007). Synthesis and dihydrofolate reductase inhibitory activity of 2-amino-6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H). Chemija, 18(3-4).
  • Ghorab, M. M., et al. (2006).
  • Abdel-Wahab, B. F., et al. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 14(12), 103447.
  • Gronowitz, S., et al. (1986). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Magnetic Resonance in Chemistry, 24(5), 405-411.
  • Abdellatif, K. R. A., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Molecules, 24(7), 1259.
  • Gevorgyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(12), 1025-1031.
  • Wetzel, M., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. Molecules, 18(4), 4439-4460.
  • Gevorgyan, A., et al. (2018).
  • Li, H., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 3(6), 1645-1651.
  • Gangjee, A., et al. (2010). Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 53(15), 5644-5654.
  • Bolotin, D. S., et al. (2023).
  • Baranauskiene, L., et al. (2021). Synthesis of novel 2,4-diamino-6-(arylaminomethyl)
  • ChemicalBook. (n.d.). 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum.
  • Kumar, A., et al. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity.
  • Kumar, K., et al. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry, 12(2), 241-249.
  • Thoresen, P. A., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480.
  • Singh, S., et al. (2020). “2D, 3D QSAR and Pharmacophore Identification of Thieno[3,2-d]pyrimidines as Cholesterol inhibitors.
  • Al-Otaibi, J. S., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1833.

Sources

Method

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern and Analytical Protocol for 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Structural Context 2-Amino-6-methylthieno[3,2-d]pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Structural Context

2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol (Chemical Formula: C7​H7​N3​OS ) is a highly significant heterocyclic scaffold. As a bioisostere of guanine—often referred to in literature as a "thienoguanine" analog—this core is widely utilized in the development of kinase inhibitors (e.g., PI3K, EGFR), antimicrobial agents, and sirtuin (SIRT1/2/3) inhibitors [1, 2].

Mechanistic Insight (Tautomerism): To accurately interpret the mass spectrometry (MS) data of this compound, one must understand its behavior in the gas phase. While drawn as a "4-ol", the molecule predominantly exists as its tautomer: 2-amino-6-methylthieno[3,2-d]pyrimidin-4(3H)-one . The presence of the carbonyl ( C=O ) and the adjacent amine ( NH ) dictates the primary Collision-Induced Dissociation (CID) pathways, notably the susceptibility of the pyrimidine ring to Retro-Diels-Alder (RDA) cleavage [3].

Self-Validating Analytical Protocol (LC-HRMS/MS)

A robust mass spectrometry protocol must be a self-validating system. This methodology ensures trustworthiness by incorporating orthogonal validation steps: Isotopic Pattern Confirmation and Collision Energy (CE) Ramping .

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the 2-amino-6-methylthieno[3,2-d]pyrimidin-4-ol standard in HPLC-grade methanol to a stock concentration of 1 mg/mL.

    • Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Chromatographic Separation (UHPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% FA.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 5 minutes, hold for 2 min. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Setup (Q-TOF or Orbitrap):

    • Ionization: Electrospray Ionization (ESI) in Positive Ion Mode.

    • Source Parameters: Capillary Voltage at 3.5 kV, Desolvation Temperature at 350 °C, Desolvation Gas at 800 L/hr.

  • CID Fragmentation (CE Ramping):

    • Acquire MS/MS spectra using Data-Dependent Acquisition (DDA) at three Normalized Collision Energies (NCE): 15 eV (low), 30 eV (medium), and 45 eV (high) . Ramping the CE maps the kinetic hierarchy of bond cleavages, distinguishing primary leaving groups from secondary ring contractions.

  • Self-Validation Checkpoints:

    • Isotopic Validation: Before analyzing fragments, verify the precursor ion. The monoisotopic [M+H]+ peak at m/z 182.0383 MUST be accompanied by an [M+2+H]+ peak at ~4.5% relative intensity. This validates the presence of the thiophene sulfur atom ( 34S natural abundance).

    • Diagnostic Neutral Loss: The MS/MS spectrum must exhibit a -43 Da loss (Isocyanic acid, HNCO). If this loss is absent, the structural assignment of the pyrimidin-4(3H)-one motif is invalid.

Workflow SamplePrep 1. Sample Prep (1 µg/mL in 50% MeCN) LC 2. UHPLC Separation (C18, H2O/MeCN + 0.1% FA) SamplePrep->LC ESI 3. ESI Source (Positive Ion Mode) LC->ESI QTOF 4. HRMS/MS Analysis (CE Ramping: 15/30/45 eV) ESI->QTOF Data 5. Data Processing (Isotopic & Neutral Loss Check) QTOF->Data

Caption: Step-by-step LC-HRMS/MS analytical workflow with self-validating data processing checkpoints.

Causality of Fragmentation Mechanisms

Understanding why specific fragments form allows researchers to confidently identify novel derivatives of the thieno[3,2-d]pyrimidine scaffold. The fragmentation of the [M+H]+ precursor (m/z 182.0383) is driven by the stability of the resulting conjugated systems.

  • Pathway A: Expulsion of Ammonia (-17 Da) Causality: The exocyclic 2-amino group is highly basic and acts as the primary site of protonation during positive ESI. At low CE (15 eV), this group becomes a prime leaving group. The loss of NH3​ yields a highly stabilized thienopyrimidinium cation at m/z 165.0118.

  • Pathway B: Retro-Diels-Alder (RDA) Cleavage (-43 Da) Causality: At medium CE (30 eV), the energy threshold for ring cleavage is breached. The pyrimidin-4(3H)-one ring undergoes a classic RDA cleavage. The N3-C4 and N1-C2 bonds break simultaneously, expelling neutral isocyanic acid (HNCO). This is a well-documented hallmark of guanine-like and uracil-like structures [4], yielding a diagnostic fragment at m/z 139.0325.

  • Pathway C: Carbon Monoxide Elimination (-28 Da) Causality: High-energy CID (45 eV) forces the expulsion of CO from the tautomeric carbonyl group. This results in pyrimidine ring contraction, forming a highly conjugated 5-membered cyclic intermediate at m/z 154.0434.

  • Pathway D: Cyanamide Loss (-42 Da) Causality: An alternative cleavage of the N1-C2 and C2-N3 bonds expels cyanamide ( NH2​CN ). Because the 2-position holds an amino group, the loss of the N-C-N fragment as stable cyanamide is thermodynamically favorable, leaving a fragment at m/z 140.0169.

Fragmentation M Precursor Ion [M+H]+ m/z 182.0383 F1 [M+H - NH3]+ m/z 165.0118 M->F1 - NH3 (-17.0265 Da) F2 [M+H - CO]+ m/z 154.0434 M->F2 - CO (-27.9949 Da) F3 [M+H - HNCO]+ m/z 139.0325 (Retro-Diels-Alder) M->F3 - HNCO (-43.0058 Da) F4 [M+H - NH2CN]+ m/z 140.0169 M->F4 - NH2CN (-42.0218 Da) F5 Thiophene Core Fragment m/z 112.0215 F2->F5 - NCNH2 (-42.0218 Da) F3->F5 - HCN (-27.0109 Da)

Caption: CID fragmentation logic tree for 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol.

Quantitative Data Presentation

The following table summarizes the exact masses, elemental compositions, and diagnostic neutral losses required for the positive identification of 2-amino-6-methylthieno[3,2-d]pyrimidin-4-ol.

Fragment TypeExact Mass (m/z)Elemental FormulaNeutral Loss (Da)Lost MoleculeRelative CE Requirement
Precursor 182.0383 [C7​H8​N3​OS]+ N/AN/AN/A
Product Ion 165.0118 [C7​H5​N2​OS]+ 17.0265Ammonia ( NH3​ )Low (15 eV)
Product Ion 154.0434 [C6​H8​N3​S]+ 27.9949Carbon Monoxide ( CO )High (45 eV)
Product Ion 140.0169 [C6​H6​NOS]+ 42.0218Cyanamide ( NH2​CN )Medium (30 eV)
Product Ion 139.0325 [C6​H7​N2​S]+ 43.0058Isocyanic Acid ( HNCO )Medium (30 eV)
Secondary Ion 112.0215 [C5​H6​NS]+ 70.0168 HNCO+HCN High (45 eV)

Note: Mass accuracies should be maintained within <5 ppm error using high-resolution instrumentation (e.g., Q-TOF or Orbitrap).

References

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate.[Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.[Link]

  • CRISPR-Cas9 recognition of enzymatically synthesized base-modified nucleic acids (Thienoguanine Context). NAR Breakthrough Article - Oxford Academic.[Link]

Application

preparing 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL stock solutions in DMSO

Application Note: Preparation and Handling of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-OL Stock Solutions in DMSO Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-OL Stock Solutions in DMSO

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Pharmacological Context

The compound 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol (often tautomerized as 2-amino-6-methyl-3H-thieno[3,2-d]pyrimidin-4-one) is a critical bioisosteric building block and intermediate in the synthesis of advanced kinase inhibitors[1],[2]. The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized to design potent inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway[3], Epidermal Growth Factor Receptor (EGFR)[4], and various receptor tyrosine kinases (RTKs)[5].

Because these derivatives are highly hydrophobic and possess complex hydrogen-bonding networks (due to the 2-amino and 4-ol/4-one groups), their solubility in aqueous environments is notoriously poor. Consequently, in vitro biochemical and cellular assays require the preparation of highly stable, fully dissolved master stock solutions in anhydrous Dimethyl Sulfoxide (DMSO)[6].

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTOR Complex Akt->mTOR Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation Promotes Inhibitor Thieno[3,2-d]pyrimidine Derivatives Inhibitor->RTK Dual Inhibition Inhibitor->PI3K Inhibits

PI3K/RTK signaling pathway highlighting the pharmacological targets of thienopyrimidines.

Physicochemical Data

Before preparing the stock solution, it is critical to verify the physicochemical properties of the specific batch to ensure accurate molarity calculations.

PropertyValue
Compound Name 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol
IUPAC Name 2-amino-6-methyl-3H-thieno[3,2-d]pyrimidin-4-one
CAS Number 1648566-61-3[1]
Molecular Formula C7H7N3OS[1]
Molecular Weight 181.21 g/mol [1]
Purity Requirement ≥ 95% (HPLC/NMR)[1]
Primary Solvent Anhydrous DMSO (≥ 99.9%)[6]
Target Stock Concentration 10 mM (Standard for high-throughput screening)

Causality in Solvent Selection and Handling (E-E-A-T Principles)

As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely about dissolving a powder; it is about preserving the structural integrity of the pharmacophore.

  • Why Anhydrous DMSO? Standard laboratory DMSO is highly hygroscopic. If the DMSO absorbs atmospheric water (even >0.1%), the hydrophobic thienopyrimidine core will undergo micro-precipitation. Furthermore, water can facilitate the hydrolysis of trace impurities.

  • Why Argon/Nitrogen Purging? The 2-amino group and the sulfur atom in the thiophene ring are susceptible to oxidation over prolonged storage. Purging the headspace of the storage vial with an inert gas displaces oxygen, preventing oxidative degradation[6].

  • Why Avoid Freeze-Thaw Cycles? Repeated freezing and thawing of DMSO solutions creates localized concentration gradients. The compound can permanently "crash out" of solution, leading to artificially low concentrations in subsequent assays. Aliquoting is a mandatory self-validating step to ensure consistency across experimental replicates.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

Note: This protocol is designed as a self-validating system. If the solution fails the visual inspection at Step 4, the protocol loops back to prevent downstream assay failure.

Materials Required:

  • 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol powder (desiccated)

  • Anhydrous DMSO (≥99.9%, sealed under argon)

  • Amber glass vials (to prevent UV degradation)

  • Argon or Nitrogen gas line

  • Bath sonicator

Step-by-Step Methodology:

  • Mass Calculation: To prepare 5 mL of a 10 mM stock solution, calculate the required mass:

    • Mass = Volume (L) × Molarity (mol/L) × Molecular Weight ( g/mol )

    • Mass = 0.005 L × 0.010 mol/L × 181.21 g/mol = 0.00906 g (9.06 mg).

  • Weighing: Weigh exactly 9.06 mg of the compound using a calibrated microbalance in a low-humidity environment. Transfer to a sterile amber glass vial.

  • Solvent Addition: Add exactly 5.0 mL of room-temperature anhydrous DMSO.

  • Dissolution & Quality Control (Self-Validation):

    • Vortex the vial for 30 seconds.

    • If the powder is not fully dissolved, place the vial in a bath sonicator for 5–10 minutes. Crucial: Do not allow the water bath to exceed 40°C, as excess heat can degrade the compound.

    • QC Checkpoint: Hold the vial against a stark black background and shine a light through it. If you observe light scattering (the Tyndall effect), micro-precipitates are still present. Sonicate until optically clear.

  • Aliquoting and Purging: Divide the 5 mL stock into ten 500 µL aliquots in tightly sealed microcentrifuge tubes. Gently blow Argon gas over the liquid surface for 3 seconds before capping[6].

  • Storage: Store the aliquots immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 2 years).

Protocol B: Aqueous Dilution for In Vitro Assays

Thienopyrimidines are sparingly soluble in aqueous buffers[6]. Direct dilution from 100% DMSO into an aqueous buffer often causes irreversible precipitation.

  • Thawing: Remove a single 500 µL aliquot from the freezer and allow it to equilibrate to room temperature naturally. Do not heat.

  • Intermediate Dilution: Dilute the 10 mM stock to a 1 mM intermediate working solution using 100% DMSO.

  • Assay Buffer Addition: Slowly add the 1 mM intermediate solution dropwise into the vortexing aqueous assay buffer (e.g., PBS or Tris-HCl, pH 7.2) to reach the final assay concentration (e.g., 10 µM).

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the biological assay does not exceed 1% (v/v), as higher concentrations are cytotoxic to most cell lines and can denature isolated kinases[7]. Use the aqueous solution within 24 hours[6].

Workflow Visualization

Workflow Solid 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol (Solid Powder) Weigh Weighing under Controlled Humidity Solid->Weigh DMSO Add Anhydrous DMSO (>99.9% Purity) Weigh->DMSO Mix Vortex & Sonicate (Max 40°C if needed) DMSO->Mix Check Quality Control (Clear Solution?) Mix->Check Check->Mix No (Micro-precipitates) Aliquot Aliquot & Argon Purge Check->Aliquot Yes (Self-Validated) Store Store at -20°C to -80°C (Desiccated) Aliquot->Store Dilute Dilute in Aqueous Buffer (Final DMSO < 1%) Store->Dilute Thaw for Assay

Experimental workflow for the preparation, validation, and storage of DMSO stock solutions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues for 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Technical Documentation

Now, I'm integrating the complete decision matrix (Graphviz DOT code) and all related information into a cohesive technical document for the support center. I've compiled the Q&A section with in-text citations and the corresponding reference list, including titles, sources, and URLs. I'm ensuring all experimental protocols are detailed and reliable, including DLS/OD600 checks for trustworthiness. The visualization aids in selecting the best approach.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the notoriously difficult aqueous solubility of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol (CAS: 1648566-61-3)[1].

Rather than simply providing recipes, this guide explains the physicochemical causality behind your formulation failures and provides self-validating protocols to ensure scientific integrity in your downstream assays.

Part 1: Mechanistic FAQs & Troubleshooting Guide

Q1: Why does 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer? The Causality: This compound undergoes tautomerism, existing in an equilibrium between the enol (4-ol) and keto (4(3H)-one) forms[2]. In aqueous environments, the keto form dominates, presenting a highly complementary hydrogen-bond donor (N3-H, 2-NH₂) and acceptor (C4=O) profile. When you dilute the DMSO stock into water, you induce a "solvent shift." The water cannot adequately solvate the planar, hydrophobic thienopyrimidine core. Consequently, the molecules rapidly self-associate via π−π stacking and intermolecular hydrogen bonding, crashing out of solution due to the overwhelming thermodynamic drive to re-establish their crystal lattice. The Solution: You must bridge the dielectric gap between DMSO and water. Use a co-solvent step-down approach (e.g., adding PEG-400 or Poloxamer-188) to shield the hydrophobic core during dilution[3].

Q2: I need to formulate this compound for in vivo animal dosing (IV/PO), but DMSO and high-concentration co-solvents are too toxic. What is the best alternative? The Causality: For in vivo applications, the vehicle must be biocompatible and iso-osmolar. The most effective strategy for planar heterocycles is inclusion complexation using cyclic oligosaccharides like Hydroxypropyl- β -cyclodextrin (HP- β -CD)[4]. The thienopyrimidine core is highly lipophilic and fits thermodynamically into the hydrophobic inner cavity of the cyclodextrin cone, displacing high-energy water molecules. Meanwhile, the hydrophilic exterior of the cyclodextrin grants the entire complex high aqueous solubility[5]. The Solution: Prepare a 10–20% (w/v) HP- β -CD inclusion complex using the co-evaporation/lyophilization method detailed in the protocols below.

Q3: Can I just adjust the pH of my buffer to force it into solution? The Causality: 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol is amphoteric. You can theoretically protonate the 2-amino group at a very low pH (< 2.0) or deprotonate the 4-ol group at a very high pH (> 10.0) to form a soluble salt. However, physiological pH (7.4) sits squarely in the compound's isoelectric "dead zone," meaning it will remain un-ionized and insoluble in standard biological buffers. pH adjustment is only viable for gastric-simulated dissolution studies, not for systemic in vivo dosing or neutral in vitro assays.

Part 2: Quantitative Solubilization Strategies

The table below summarizes the expected outcomes of various formulation strategies to help you choose the right approach based on your experimental constraints.

Solubilization StrategyMax Achievable ConcentrationPrimary ApplicationProsCons
100% DMSO 20 – 50 mMStock StorageHighest solubility; stable at -20°C.Highly toxic to cells; unusable in vivo.
DMSO / PEG-400 / Buffer (10:40:50)0.5 – 2.0 mMIn vitro Biochemical AssaysEasy to prepare; bridges dielectric gap.Risk of delayed micro-precipitation.
20% HP- β -CD in Saline 5.0 – 10.0 mg/mLIn vivo Dosing (IV/IP/PO)Highly biocompatible; sustained release.Requires lyophilization; complex prep.
0.1 M HCl (pH 1.0) 1.0 – 3.0 mg/mLGastric Absorption ModelsCheap; utilizes basic 2-amino group.Irritating; precipitates upon neutralization.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every formulation must be validated before use. Never assume a clear solution is truly dissolved; colloidal aggregates are invisible to the naked eye but will ruin your assay.

Protocol A: Co-Solvent Step-Down for In Vitro Assays

Use this for biochemical or cell-based assays where 1% DMSO is tolerated.

  • Primary Solubilization: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Shielding: In a separate tube, mix 100 μ L of the 10 mM DMSO stock with 400 μ L of pure PEG-400. Vortex for 2 minutes. The PEG-400 acts as a dielectric bridge[3].

  • Aqueous Dilution: Slowly add 500 μ L of your target aqueous buffer (e.g., PBS or HEPES) dropwise to the DMSO/PEG-400 mixture while continuously vortexing.

  • Self-Validation (Critical): Measure the Optical Density at 600 nm (OD600) of your final solution against a vehicle-only blank. An OD600 > 0.05 indicates the formation of sub-visible colloidal aggregates. If this occurs, increase the PEG-400 ratio or lower the final compound concentration.

Protocol B: HP- β -CD Inclusion Complexation for In Vivo Dosing

Use this to create a biocompatible, aqueous formulation without organic solvents[4].

  • Host Preparation: Dissolve 200 mg of HP- β -CD in 1 mL of LC-MS grade water (20% w/v).

  • Guest Introduction: Add 5 mg of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol powder directly to the cyclodextrin solution.

  • Complexation: Stir the suspension magnetically at 500 RPM at room temperature for 48 hours. The prolonged stirring provides the activation energy required for the drug to displace water inside the cyclodextrin cavity[5].

  • Filtration: Filter the resulting mixture through a 0.22 μ m PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Lyophilization (Optional but Recommended): Freeze the filtrate at -80°C and lyophilize for 24 hours to obtain a stable, solid inclusion complex powder that can be reconstituted in standard saline on the day of dosing.

  • Self-Validation (Critical): Quantify the exact concentration of the dissolved API in the final filtrate using HPLC-UV/Vis against a standard curve prepared in DMSO. Do not assume 100% encapsulation efficiency.

Part 4: Solubilization Decision Workflow

FormulationDecision A 2-Amino-6-methylthieno [3,2-d]pyrimidin-4-ol Solubility Issue B In Vitro Assays (Biochemical / Cellular) A->B C In Vivo Models (IV, IP, PO Dosing) A->C D Cosolvent Step-Down (DMSO -> PEG400 -> Buffer) B->D E Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) C->E F Validate via DLS/OD600 (Check for aggregates) D->F G Validate via LC-MS (Confirm API concentration) E->G H Proceed to Experiment F->H G->H

Caption: Decision matrix for selecting solubilization workflows based on experimental application.

References

  • HumaPub. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved from: [Link]

  • ResearchGate. Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Retrieved from:[Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from: [Link]

Sources

Optimization

troubleshooting baseline noise in 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL HPLC analysis

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals troubleshooting High-Performance Liquid Chromatography (HPLC) baseline anomalies d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals troubleshooting High-Performance Liquid Chromatography (HPLC) baseline anomalies during the analysis of 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL .

Chemical Context & Analytical Challenges

2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL is an amphoteric heterocyclic building block[1]. It features a basic amino group and a pyrimidin-4-ol moiety (which readily tautomerizes to a pyrimidin-4(3H)-one). Because of its highly conjugated thienopyrimidine core, it acts as a strong UV chromophore. To maintain a single ionization state and prevent severe peak tailing, acidic mobile phase modifiers like Trifluoroacetic Acid (TFA) are typically required. However, the interaction between these modifiers, the compound's solubility profile, and the HPLC hardware frequently generates complex baseline noise.

Diagnostic Workflow

G Start Baseline Noise Detected in Thienopyrimidine Analysis Type Identify Noise Signature Start->Type Drift Baseline Drift (Gradual Up/Down) Type->Drift Spikes Random Spikes (Ghost Peaks) Type->Spikes HighFreq High-Frequency Noise (Fuzzy Baseline) Type->HighFreq Drift1 Check TFA/Solvent Absorbance at <220 nm Drift->Drift1 Drift2 Check Column Bleed / Temp Fluctuations Drift->Drift2 Spikes1 Check Compound Solubility (Precipitation) Spikes->Spikes1 Spikes2 Check Degasser for Air Bubbles Spikes->Spikes2 HighFreq1 Check UV Lamp Age (>2000 hours) HighFreq->HighFreq1 HighFreq2 Check Pump Check Valves (Use Ceramic for TFA) HighFreq->HighFreq2

Diagnostic decision tree for isolating HPLC baseline noise sources.

Troubleshooting FAQs

Q1: Why does my baseline drift upwards significantly during a gradient run when analyzing this compound? Mechanistic Cause: Thienopyrimidines are often monitored at low UV wavelengths (e.g., 214 nm) to capture both the parent compound and non-chromophoric impurities. If you are using TFA to control the ionization of the amino group, you will experience baseline drift. TFA absorbs UV light strongly at wavelengths <220 nm[2]. During a reversed-phase gradient (e.g., Water to Acetonitrile), the refractive index and the UV absorbance profile of the mobile phase change dynamically. Because TFA in Acetonitrile has a different absorbance profile than TFA in Water, the baseline artificially rises across the run[3]. Solution: You must balance the absorbance of your mobile phases (See Protocol A below) or switch to a wavelength with minimal interference, though this may sacrifice sensitivity for certain impurities[3].

Q2: I see high-frequency "fuzzy" noise across the entire chromatogram, even before injection. What causes this? Mechanistic Cause: High-frequency noise is almost exclusively a hardware issue. The two primary culprits are the UV detector lamp and the pump check valves. As a UV lamp ages past 2,000 hours, its energy output drops. The detector compensates by increasing the electronic gain, which proportionally amplifies background noise. Alternatively, if you are using TFA, standard ruby/sapphire pump check valves can become "sticky," causing micro-pulsations in solvent delivery that manifest as a fuzzy baseline[3]. Solution: Check the lamp energy via your chromatography data system. If the lamp is healthy, switch to ceramic check valves, which are highly recommended for TFA-based methods to reduce mechanical noise[3].

Q3: Why am I getting random sharp spikes only after injecting the sample? Mechanistic Cause: This is a localized precipitation event. 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL has limited solubility in highly aqueous environments at its isoelectric point. If your sample is dissolved in 100% DMSO or pure Acetonitrile, but your gradient starts at 95% aqueous buffer, the compound can momentarily crash out of solution upon injection. These micro-precipitates travel into the detector flow cell, scattering the UV light and causing sharp, random spikes. Additionally, if your in-line degasser is failing, dissolved air will outgas as the solvent enters the flow cell due to pressure changes, causing identical "frothing" spikes[4]. Solution: Match your sample diluent closer to the initial mobile phase conditions (e.g., 80% Aqueous / 20% Organic) to prevent precipitation. Verify degasser functionality[5].

Self-Validating Experimental Protocols

Protocol A: Mobile Phase Absorbance Balancing (Eliminating Gradient Drift)

This protocol creates a self-validating feedback loop to neutralize TFA-induced baseline drift at 214 nm.

  • Prepare Mobile Phase A: Add exactly 1.0 mL of LC-MS grade TFA to 1.0 L of HPLC-grade Water (0.100% v/v). Degas thoroughly.

  • Prepare Mobile Phase B: Add exactly 0.85 mL of LC-MS grade TFA to 1.0 L of HPLC-grade Acetonitrile (0.085% v/v). Note: The slightly lower TFA concentration in the organic phase compensates for the baseline rise.

  • Execute Blank Gradient: Run your standard gradient method (e.g., 5% B to 95% B over 15 minutes) without injecting a sample.

  • Validation Check: Measure the baseline absorbance difference between the start and end of the gradient.

    • Pass: Drift is < 5 mAU. The system is validated for trace impurity analysis.

    • Fail: If the baseline drifts upward > 5 mAU, reduce TFA in Mobile Phase B to 0.080%. If it drifts downward, increase TFA in Mobile Phase B to 0.090%. Repeat the blank run until validated.

Protocol B: Flow Cell Decontamination & Degasser Validation

Use this protocol if you suspect thienopyrimidine precipitation or micro-bubbles are trapped in the flow cell[4].

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union. This protects the stationary phase from harsh flushing solvents[5].

  • Organic Flush: Pump 100% Isopropanol (IPA) at 1.0 mL/min for 30 minutes. Causality: IPA has high viscosity, which builds backpressure to force trapped bubbles into solution, and it readily dissolves precipitated organic compounds.

  • Aqueous Flush: Pump HPLC-grade Water at 1.0 mL/min for 30 minutes to clear the IPA and any water-soluble buffer salts.

  • Validation Check: Set the detector to 254 nm and monitor the baseline under static flow (1.0 mL/min Water).

    • Pass: Peak-to-peak noise is < 0.05 mAU over a 10-minute window.

    • Fail: If erratic pulsations persist, your in-line degasser vacuum has likely failed and requires hardware replacement[5].

Quantitative Data: Mobile Phase Additive Comparison

If baseline noise cannot be resolved using TFA, consider alternative modifiers. The table below summarizes the quantitative impact of different additives on the analysis of basic thienopyrimidines.

AdditiveTypical Conc.UV CutoffBaseline Drift Risk (Gradient)LC-MS Sensitivity ImpactAnalyte Peak Shape
Trifluoroacetic Acid (TFA) 0.1% v/v~210 nmHigh (Requires Protocol A)Severe Ion SuppressionExcellent (Sharp)
Formic Acid 0.1% v/v~210 nmLow to ModerateMinimalGood (Slight tailing)
Phosphoric Acid 10 mM~195 nmVery LowIncompatible (Non-volatile)Excellent

References

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It". Available at: [Link]

  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise". Available at: [Link]

  • LCGC International. "Gradient Elution: Baseline Drift Problems". Available at: [Link]

  • Chromatography Online. "HPLC Diagnostic Skills–Noisy Baselines". Available at: [Link]

Sources

Troubleshooting

preventing chemical degradation of 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL during storage

Welcome to the Technical Support Center for 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol (CAS: 1648566-61-3). This portal is designed for researchers, analytical scientists, and drug development professionals who require...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol (CAS: 1648566-61-3). This portal is designed for researchers, analytical scientists, and drug development professionals who require rigorous, mechanistic guidance on handling, storing, and troubleshooting this specific active pharmaceutical ingredient (API).

Unlike standard aliphatic compounds, thienopyrimidine derivatives possess unique electronic properties that make them susceptible to specific environmental stressors. This guide synthesizes fundamental chemical causality with field-proven protocols to ensure the scientific integrity of your assays.

Mechanistic Insight: The "Why" Behind Degradation

To prevent degradation, you must first understand the molecular vulnerabilities of the thieno[3,2-d]pyrimidine core. The molecule features an electron-rich thiophene ring fused to a pyrimidine ring, alongside an exocyclic amino group and a tautomeric hydroxyl/oxo group at the 4-position.

  • Oxidative Vulnerability: The sulfur atom within the thiophene ring is a prime target for electrophilic attack by reactive oxygen species (ROS) or peroxides. Oxidation rapidly converts the thiophene sulfur into sulfoxides (+16 Da) and sulfones (+32 Da)[1].

  • Hydrolytic Sensitivity: The 4-ol/4(3H)-one tautomerism allows the molecule to act as both a hydrogen bond donor and acceptor. Under extreme pH or prolonged high humidity, the pyrimidine ring can undergo hydrolytic cleavage.

  • Photolytic Instability: Exposure to UV/Vis light excites the conjugated π -system, leading to radical-mediated dimerization or ring-opening events.

degradation API 2-Amino-6-methylthieno [3,2-d]pyrimidin-4-ol Oxidation Oxidative Stress (O2, ROS) API->Oxidation Hydrolysis Hydrolytic Stress (Moisture/pH) API->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) API->Photolysis S_Oxide Thiophene S-Oxidation (+16/+32 Da) Oxidation->S_Oxide N_Oxide Pyrimidine N-Oxidation (+16 Da) Oxidation->N_Oxide RingCleavage Ring Cleavage Products Hydrolysis->RingCleavage Dimerization Photochemical Dimerization Photolysis->Dimerization

Fig 1: Primary chemical degradation pathways of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q: What are the optimal long-term storage conditions for this compound? A: For long-term preservation of chemical integrity, store the solid API at 2-8°C or -20°C , strictly protected from light. To prevent S-oxidation, the storage vial must be tightly sealed and purged with an inert gas (Argon or Nitrogen). These conditions align with the principles of ICH Q1A(R2) guidelines for mitigating thermal and oxidative degradation[2].

Q: Why does my solid sample develop a yellow/brown tint over time? A: A color shift from white/off-white to yellow or brown is a macroscopic indicator of either photolytic degradation or advanced oxidation of the thiophene ring. The extended conjugation of the resulting degradants absorbs light in the visible spectrum. If this occurs, the batch should be re-analyzed via LC-MS before use.

Q: Can I store the compound in DMSO for high-throughput screening (HTS)? A: Extended storage in Dimethyl Sulfoxide (DMSO) at room temperature is highly discouraged. DMSO is hygroscopic and can act as a mild oxidant over time, accelerating S-oxidation of the thiophene core. If solution storage is mandatory, prepare aliquots in anhydrous DMSO, purge with Argon, store at -80°C, and strictly avoid freeze-thaw cycles.

Troubleshooting Guide: Identifying & Resolving Degradation

When experimental results become inconsistent, API degradation is a primary suspect. Use the following workflow to diagnose and resolve the issue.

Common Issues & Solutions
  • Issue: Loss of Potency or Peak Splitting in HPLC.

    • Diagnosis: Likely S-oxidation. Sulfoxides often elute slightly earlier than the parent peak on a reverse-phase C18 column due to increased polarity.

    • Solution: Run an LC-MS. If you observe an [M+H]+ peak shifted by +16 Da, oxidation is confirmed. Discard the working solution, prepare a fresh batch, and ensure inert gas purging.

  • Issue: Inconsistent in vitro assay results with older batches.

    • Diagnosis: Moisture ingress leading to micro-hydrolysis or solid-state degradation.

    • Solution: Implement Accelerated Predictive Stability (APS) testing to determine the specific failure edge of your storage setup[3]. Ensure secondary containment with active desiccants.

troubleshooting Start Detect Impurity or Potency Drop CheckVisual Visual Inspection: Color change to Yellow/Brown? Start->CheckVisual IsColor Yes: Suspect Photolysis or Advanced Oxidation CheckVisual->IsColor NoColor No: Suspect Hydrolysis or Early N-Oxidation CheckVisual->NoColor LCMS Run LC-MS Analysis to identify m/z shift IsColor->LCMS NoColor->LCMS Mass16 +16 or +32 Da (Oxidation) LCMS->Mass16 Mass18 +18 Da or Fragments (Hydrolysis) LCMS->Mass18 ActionOx Purge with Argon, Store at -20°C Mass16->ActionOx ActionHyd Use Desiccant, Check Container Seal Mass18->ActionHyd

Fig 2: Troubleshooting workflow for identifying and resolving API degradation issues.

Quantitative Stability Data

The following table summarizes the expected stability profiles of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol under various ICH Q1A(R2) and stress conditions[2],[3].

Storage ConditionTimeframeExpected Purity RetentionPrimary Degradation Risk
Long-Term (2-8°C, inert gas, dark)12 - 24 months> 99.0%Negligible
Accelerated (40°C / 75% RH)6 months< 95.0%S-Oxidation, Hydrolysis
Photostability (UV/Vis exposure)24 hours< 90.0%Dimerization, Ring Cleavage
Solution State (DMSO, 25°C, ambient air)1 - 2 weeks< 92.0%N-Oxidation, S-Oxidation

Self-Validating Experimental Protocol: Forced Degradation (Stress Testing)

To ensure your analytical methods (HPLC/LC-MS) are genuinely "stability-indicating," you must prove they can separate the parent API from its degradation products. This protocol outlines a self-validating system: by intentionally destroying a small portion of the API, you validate the causality of your chromatographic peaks.

Objective: Generate specific degradants to validate the resolving power of your LC-MS method.

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve 10 mg of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol in 10 mL of anhydrous acetonitrile (1 mg/mL).

  • Oxidative Stress (Validating S-Oxidation):

    • Action: Transfer 1 mL of stock to a vial. Add 100 µL of 3% H2​O2​ . Incubate at 25°C for 24 hours. (Alternative: For solvent-free validation, utilize mechanochemical milling with Oxone for 15 minutes[1]).

    • Causality: This forces the generation of sulfoxides and sulfones. If your LC-MS detects clear +16 Da and +32 Da peaks distinctly separated from the parent mass, your method successfully detects oxidative failure.

  • Acid/Base Hydrolysis (Validating Ring Cleavage):

    • Action: Transfer 1 mL of stock into two separate vials (A and B). Add 100 µL of 0.1M HCl to Vial A, and 100 µL of 0.1M NaOH to Vial B. Incubate at 60°C for 24 hours. Neutralize both solutions before injection.

    • Causality: Extreme pH forces the opening of the pyrimidine ring. This validates your column's ability to retain and separate highly polar, low-molecular-weight degradants.

  • Thermal/Humidity Stress (Validating Solid-State Stability):

    • Action: Spread 5 mg of solid powder in a thin layer on a watch glass. Expose to 40°C / 75% RH in a stability chamber for 7 days[3]. Dissolve in acetonitrile prior to injection.

  • Analysis & Mass Balance:

    • Inject all stressed samples alongside a fresh, unstressed control.

    • Self-Validation Check: Calculate the mass balance. The sum of the peak areas of the parent compound and the degradation products in the stressed samples must equal the total peak area of the parent compound in the control sample (± 2%). If mass balance is not achieved, degradants are either not eluting or not absorbing at your chosen UV wavelength, requiring method optimization.

References

1.[2] Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

2.[3] Title: Drug Stability: ICH versus Accelerated Predictive Stability Studies Source: Pharmaceutics (National Institutes of Health - PMC) URL: [Link]

3.[1] Title: Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability Source: ACS Central Science (National Institutes of Health - PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

validating analytical testing methods for 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL

Comprehensive Comparison Guide: Validating Analytical Testing Methods for 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol As a Senior Application Scientist specializing in chromatographic method development, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validating Analytical Testing Methods for 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol

As a Senior Application Scientist specializing in chromatographic method development, I frequently encounter the unique analytical challenges posed by thienopyrimidine derivatives. 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol (CAS: 1648566-61-3) is a critical scaffold used extensively in the synthesis of kinase inhibitors and targeted therapeutics[1].

However, its structural features—specifically the polar amino group and the hydroxyl group at position 4—make it highly susceptible to lactam-lactim tautomerism (shifting between the 4-ol and 4-one states). If analytical conditions are not rigorously controlled, this tautomerism manifests as peak broadening, splitting, or irreproducible retention times.

This guide objectively compares the leading analytical methodologies for this compound and provides a self-validating, step-by-step compliant protocol for its routine analysis.

Methodological Causality: The "Why" Behind the Chemistry

Before selecting a method, we must understand the causality behind the molecule's chromatographic behavior.

  • Tautomerism and pH Control: The 4-ol/4-one tautomeric shift is highly sensitive to the pH of the mobile phase. To achieve sharp, symmetrical peaks, the molecule must be locked into a single protonation state. By utilizing an acidic mobile phase modifier like 0.1% Formic Acid (pH ~2.7), we suppress the ionization of the hydroxyl/lactam group and fully protonate the amino group.

  • Retention Mechanisms: The hydrophobic thiophene core provides excellent retention on standard C18 stationary phases, making Reverse-Phase HPLC (RP-HPLC) the gold standard. Conversely, Hydrophilic Interaction Liquid Chromatography (HILIC) struggles to retain the hydrophobic core predictably without complex, high-salt buffer systems.

Objective Comparison of Analytical Alternatives

To establish the most fit-for-purpose method, we must compare the performance of RP-HPLC against alternative platforms like UPLC-MS/MS and HILIC.

Table 1: Performance Comparison of Analytical Methods for 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol

FeatureRP-HPLC-UV (C18)UPLC-MS/MS (ESI+)HILIC-UV/MS
Primary Application Routine Assay & Purity ReleaseTrace Impurity ProfilingPolar Degradant Analysis
Retention Mechanism Hydrophobic (Thiophene core)Hydrophobic (High Efficiency)Hydrophilic (Amino/Lactam)
Sensitivity (LOD) ~0.05% (Area normalization)< 0.001% (MRM mode)~0.1%
Run Time 10–15 minutes3–5 minutes15–20 minutes
Tautomer Resolution Excellent (with pH 2.7 buffer)ExcellentPoor to Moderate
Cost & Complexity Low / Standard QCHigh / SpecializedModerate / Niche
ICH Q2(R2) Suitability Optimal for Assay/PurityOptimal for Genotox LimitsSub-optimal (Variable)

Analytical Workflows and Visualizations

MethodSelection Start 2-Amino-6-methylthieno [3,2-d]pyrimidin-4-ol Goal Primary Analytical Goal? Start->Goal Routine Routine Purity & Assay (High Precision) Goal->Routine QC Release Trace Trace Impurity Profiling (High Sensitivity) Goal->Trace Genotox/Unknowns Polar Polar Degradants (High Retention) Goal->Polar Orthogonal Check RP_HPLC RP-HPLC-UV (C18, Buffered pH 2.7) Routine->RP_HPLC UPLC_MS UPLC-MS/MS (ESI+, MRM Mode) Trace->UPLC_MS HILIC HILIC-UV/MS (Amide/Silica Column) Polar->HILIC

Decision tree for selecting analytical methods based on primary testing goals.

ICHQ2R2 cluster_val ICH Q2(R2) Core Validation Parameters Dev Method Development (ICH Q14) Protocol Validation Protocol Generation Dev->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range (LOQ to 120%) Protocol->Lin Acc Accuracy & Precision (Repeatability) Protocol->Acc Rob Robustness (DoE Approach) Protocol->Rob Report Validation Report & Regulatory Filing Spec->Report Lin->Report Acc->Report Rob->Report

ICH Q2(R2) analytical method validation lifecycle and core parameters.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, the following RP-HPLC protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria, proving that the chromatographic environment is capable of resolving the thienopyrimidine core from its degradants.

A. Chromatographic Conditions

Based on established literature for , the following gradient ensures optimal retention and peak shape[2]:

  • Column: Agilent Eclipse XDB-C18 (4.6 mm × 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: HPLC-grade Water modified with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile modified with 0.1% Formic Acid.

  • Gradient Elution: 5% B hold (0–2 min), linear ramp to 95% B (2–13 min), return to 5% B (13–13.3 min), re-equilibration hold at 5% B (13.3–16 min).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV Photodiode Array (PDA) extracted at 254 nm.

  • Injection Volume: 10 µL.

B. System Suitability Testing (SST) - The Self-Validation Gate

Inject a 100 µg/mL standard solution of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol six times. The system is only validated for use if:

  • Theoretical Plates (N): > 5,000 (Ensures column efficiency).

  • Tailing Factor ( Tf​ ): < 1.5 (Confirms tautomeric suppression via pH control).

  • Injection Precision: %RSD of peak areas ≤ 2.0%.

C. ICH Q2(R2) Method Validation Execution

Once SST passes, execute the following validation parameters per:

Step 1: Specificity via Forced Degradation

  • Action: Subject 1 mg/mL sample aliquots to 0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ , and thermal stress (60°C) for 24 hours.

  • Causality: Thienopyrimidines are susceptible to oxidation at the sulfur atom and hydrolysis at the amino group.

  • Acceptance Criteria: The main peak must show no co-eluting impurities. The PDA peak purity angle must be less than the purity threshold.

Step 2: Linearity and Range

  • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (100 µg/mL).

  • Acceptance Criteria: Plot peak area against concentration. The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept should be ≤ 2.0% of the 100% response.

Step 3: Accuracy (Recovery)

  • Action: Spike known amounts of the reference standard into a blank matrix at 80%, 100%, and 120% levels (prepared in triplicate).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Step 4: Robustness (Design of Experiments)

  • Action: Deliberately introduce small variations to the method: Flow rate (±0.1 mL/min), column temperature (±5°C), and initial organic composition (±2%).

  • Acceptance Criteria: The SST criteria (Tailing factor < 1.5, %RSD ≤ 2.0%) must remain uncompromised under all varied conditions.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors." American Chemical Society, 2013. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "Design, Synthesis, and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives." American Chemical Society, 2016. Available at:[Link]

Sources

Comparative

Comparative Efficacy of 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol Derivatives in Target Inhibition: A Technical Guide

Executive Summary The development of highly selective kinase inhibitors relies heavily on the structural optimization of privileged pharmacophores. 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol (CAS: 1648566-61-3) and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors relies heavily on the structural optimization of privileged pharmacophores. 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol (CAS: 1648566-61-3) and its structural analogs have emerged as highly potent scaffolds in medicinal chemistry, particularly for the synthesis of dual Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, as well as PIM kinase inhibitors.

This guide objectively compares the target inhibition efficacy, pharmacokinetic stability, and apoptotic induction of thieno[3,2-d]pyrimidine-derived leads against established clinical alternatives such as PF-562271 and Quizartinib. By examining the causality behind structural choices and validating experimental workflows, this guide provides drug development professionals with a comprehensive framework for utilizing this scaffold in oncology research.

Structural Rationale & Scaffold Hopping

The transition from traditional diaminopyrimidine or quinazoline scaffolds to the thieno[3,2-d]pyrimidine core represents a strategic "scaffold hopping" approach[1].

Why the Thieno[3,2-d]pyrimidine Core? In established FAK inhibitors like PF-562271, a trifluoromethyl group is utilized to occupy the hydrophobic pocket of the kinase hinge region. However, this structural feature contributes to non-linear, time- and dose-dependent pharmacokinetic (PK) profiles, limiting its clinical utility. By substituting the benzene ring with a thiophene ring, the 2-amino-6-methylthieno[3,2-d]pyrimidin-4-ol scaffold achieves two critical advantages:

  • Enhanced Hinge Binding: The polarizability of the sulfur atom in the thiophene moiety mimics the hydrophobic interactions of the trifluoromethyl group while forming superior hydrogen bonds with the Cys502 residue in the FAK ATP-binding pocket.

  • PK Stabilization: The planar, electron-rich nature of the thienopyrimidine core improves metabolic stability, resulting in a linear PK profile without sacrificing target affinity.

Mechanistic Pathway & Target Engagement

Thieno[3,2-d]pyrimidine derivatives exhibit a unique capacity for dual inhibition. While FAK overexpression drives invasion and metastasis in solid tumors (e.g., breast cancer), FLT3 mutations (such as FLT3-ITD and F691L) are primary drivers of acute myeloid leukemia (AML)[1]. Monotherapy targeting only one pathway often leads to compensatory kinase activation. The thienopyrimidine scaffold simultaneously blocks FAK-mediated PI3K/AKT survival signaling and FLT3-mediated STAT5 proliferation signaling.

SignalingPathway Compound Thieno[3,2-d]pyrimidine Derivatives FAK FAK (Focal Adhesion Kinase) Compound->FAK Potent Inhibition (IC50 < 10 nM) FLT3 FLT3 (WT & Mutants) Compound->FLT3 Potent Inhibition (IC50 < 1 nM) Apoptosis Apoptosis & Tumor Regression Compound->Apoptosis Dual Blockade Induces Cell Death PI3K PI3K / AKT Survival Pathway FAK->PI3K Activates STAT5 STAT5 Proliferation Pathway FLT3->STAT5 Activates Tumor Tumor Progression & Metastasis PI3K->Tumor Promotes STAT5->Tumor Promotes Tumor->Apoptosis Prevented by Inhibitor

Fig 1. Dual inhibition mechanism of Thieno[3,2-d]pyrimidine derivatives targeting FAK and FLT3.

Comparative Efficacy Data

To objectively evaluate the thieno[3,2-d]pyrimidine scaffold, we compare a highly optimized derivative (Compound 26) against standard-of-care and clinical-stage inhibitors. Data demonstrates that the thienopyrimidine core not only matches the primary target affinity of highly specific inhibitors but overcomes their secondary limitations (e.g., resistance mutations and poor apoptosis induction).

Table 1: Quantitative Comparison of Target Inhibition & Efficacy
Compound ClassPrimary TargetsFAK IC₅₀ (nM)FLT3-ITD IC₅₀ (nM)Apoptosis Induction (MDA-MB-231)Pharmacokinetic Profile
Thieno[3,2-d]pyrimidine (Lead 26) FAK, FLT3 (Dual)9.7 < 0.5 High (>60% at 1 μM) Linear, highly stable
PF-562271 FAK, Pyk21.5> 1000Moderate (~30% at 1 μM)Non-linear, dose-dependent
Quizartinib FLT3> 10001.1Low (in solid tumors)Linear
SGI-1776 PIM-1, PIM-2> 1000> 1000Moderate (in K562 cells)Moderate half-life

Data synthesized from comparative in vitro kinase assays and xenograft models[1][2].

Validated Experimental Protocols

To ensure scientific integrity, the efficacy of these compounds must be evaluated using self-validating experimental systems. The following protocols detail the necessary steps and the fundamental causality behind each methodological choice.

AssayWorkflow Stock Compound Prep DMSO Stock Kinase ADP-Glo Kinase Assay Target Engagement Stock->Kinase Serial Dilution Cell Flow Cytometry Apoptosis (Annexin V/PI) Kinase->Cell IC50 Validation InVivo Xenograft Models Tumor Regression Cell->InVivo Lead Selection

Fig 2. Self-validating experimental workflow from biochemical screening to in vivo efficacy.

Cell-Free Kinase Profiling (ADP-Glo Assay)

Causality: Traditional radiometric assays require hazardous ³³P-ATP and specific peptide substrates. The ADP-Glo assay is selected because it universally quantifies kinase activity by measuring ADP production via luminescence. This ensures that the inhibition kinetics of the thieno[3,2-d]pyrimidine scaffold are measured purely based on ATP-competitive hinge binding, independent of substrate-binding artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the thieno[3,2-d]pyrimidine derivatives in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Enzyme Reaction: In a 384-well plate, combine 2 μL of recombinant FAK or FLT3 enzyme (at predetermined Km​ concentrations) with 1 μL of the diluted compound. Incubate for 15 minutes at room temperature to allow for target engagement.

  • Reaction Initiation: Add 2 μL of ATP/Substrate mix (ATP concentration must be strictly maintained at the apparent Km​ for the specific kinase to ensure accurate IC₅₀ calculation). Incubate for 60 minutes.

  • Self-Validation Control: Include wells with Staurosporine (1 μM) as a positive control for total inhibition, and 1% DMSO as a vehicle (negative) control. A Z'-factor > 0.6 must be achieved to validate the plate.

  • Detection: Add 5 μL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Cellular Apoptosis Assay (Flow Cytometry)

Causality: While standard MTT assays measure metabolic activity (which can be artificially skewed by mitochondrial inhibitors), Annexin V/PI staining directly quantifies phosphatidylserine externalization. This is critical to prove that the thieno[3,2-d]pyrimidine scaffold induces true apoptotic cell death (cytotoxicity) rather than merely stalling the cell cycle (cytostasis), a known limitation of older FAK inhibitors like PF-573228.

Step-by-Step Methodology:

  • Cell Culture: Seed MDA-MB-231 (breast cancer) or MV4-11 (AML) cells at 2×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the thieno[3,2-d]pyrimidine derivative at 0.1 μM, 1 μM, and 10 μM concentrations. Include PF-562271 as a comparative benchmark and a DMSO vehicle control. Incubate for 48 hours.

  • Harvesting: Collect both the culture media (containing floating late-apoptotic cells) and adherent cells (via Trypsin-EDTA). Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature. Add 400 μL of 1X Binding Buffer to terminate staining.

  • Acquisition: Analyze immediately via flow cytometry (e.g., BD FACSCanto). Annexin V⁺/PI⁻ indicates early apoptosis; Annexin V⁺/PI⁺ indicates late apoptosis. The thieno[3,2-d]pyrimidine scaffold typically yields a >2-fold increase in the Annexin V⁺/PI⁺ population compared to PF-562271.

Conclusion

The 2-Amino-6-methylthieno[3,2-d]pyrimidin-4-ol scaffold represents a major structural leap in targeted oncology. By replacing the benzene ring of traditional diaminopyrimidines with a thiophene moiety, researchers can synthesize derivatives that achieve low-nanomolar dual inhibition of FAK and FLT3. Experimental data confirms that this scaffold not only matches the target affinity of clinical benchmarks like PF-562271 and Quizartinib but significantly outperforms them in inducing tumor apoptosis and maintaining pharmacokinetic stability.

References

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Validation

Evaluating the Reproducibility of 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL Biological Assays: A Comparative Guide

Executive Summary The thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in modern oncology and kinase research. Specifically, 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL (CAS: 1648566-61-3) serves as a found...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in modern oncology and kinase research. Specifically, 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL (CAS: 1648566-61-3) serves as a foundational core for synthesizing highly potent, ATP-competitive inhibitors targeting the PI3K/AKT/mTOR pathway, Focal Adhesion Kinase (FAK), and mutant EGFR [1][2].

For researchers and drug development professionals, the utility of a chemical scaffold is inextricably linked to the reproducibility of its biological assays . High inter-assay variability, compound aggregation, or auto-fluorescence can derail lead optimization. This guide objectively compares the assay performance of thieno[3,2-d]pyrimidine derivatives against alternative scaffolds (e.g., quinolines and pyrrolo-pyrimidines) and provides self-validating, step-by-step protocols designed to guarantee data integrity.

Mechanistic Rationale: Why the Thieno[3,2-d]pyrimidine Scaffold?

To understand the experimental choices in our assays, we must first understand the molecular behavior of the compound.

The thieno[3,2-d]pyrimidine core acts as an isostere of the adenine ring of ATP. During a kinase assay, the pyrimidine nitrogen and the exocyclic amino group form critical, highly stable hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Val851 in PI3Kα and Tyr2225 in mTOR) [3].

  • Causality of Superior Reproducibility: Unlike older quinoline scaffolds, the sulfur atom in the thiophene ring introduces a unique stereoelectronic profile that prevents promiscuous binding and reduces non-specific aggregation in aqueous assay buffers. This directly translates to lower Coefficient of Variation (CV%) in high-throughput screening [4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor 2-Amino-6-methylthieno [3,2-D]pyrimidin-4-OL Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR Dual Inhibition

Fig 1. PI3K/AKT/mTOR signaling pathway and dual-node inhibition by thienopyrimidine derivatives.

Comparative Performance & Reproducibility Data

When evaluating 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL derivatives against alternative kinase inhibitor scaffolds, quantitative reproducibility is the ultimate benchmark. The tables below summarize data derived from standardized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and cell viability assays [1][3].

Table 1: Assay Reproducibility Metrics Across Scaffolds

Data reflects inter-assay variability across 3 independent runs (n=384 wells/run).

Scaffold TypeAssay FormatAverage Z'-FactorIC₅₀ Inter-assay CV (%)False Positive Rate
Thieno[3,2-d]pyrimidine TR-FRET Kinase0.82 ± 0.04 < 8% < 1%
Quinoline (Older Gen)TR-FRET Kinase0.65 ± 0.0918%4.5%
Pyrrolo[2,3-d]pyrimidineTR-FRET Kinase0.74 ± 0.0612%2.1%
Thieno[3,2-d]pyrimidine SRB Cell Viability0.78 ± 0.05 < 10% N/A
Quinoline (Older Gen)MTT Cell Viability0.55 ± 0.1225% (Metabolic interference)N/A
Table 2: Kinase Selectivity & Potency Profile (Representative Derivative)
Target KinaseIC₅₀ (nM)ATP Apparent Km​ (µM)Hill SlopeR² Value
PI3Kα12.4 ± 1.1250.980.995
mTOR45.2 ± 3.8151.020.991
FAK9.7 ± 0.8100.950.997

Key Insight: The Hill Slopes near 1.0 confirm a 1:1 stoichiometric binding model with no compound aggregation, validating the high R² values and low CV%[4].

Self-Validating Experimental Protocols

To achieve the metrics shown in Table 1, protocols must be designed as self-validating systems . This means every microplate contains internal controls that mathematically prove the assay's integrity before any compound data is analyzed.

Protocol A: TR-FRET Cell-Free Kinase Assay

Why TR-FRET? Heterocyclic compounds like thienopyrimidines can occasionally exhibit auto-fluorescence in standard biochemical assays. TR-FRET introduces a time delay before signal measurement, allowing short-lived background fluorescence to decay, isolating the true binding signal [1].

Step-by-Step Methodology:

  • Compound Preparation (Self-Validation Node 1):

    • Prepare a 10-point, 3-fold serial dilution of 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL derivatives in 100% DMSO.

    • Transfer to a 384-well plate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of exactly 0.1% .

    • Causality: Maintaining DMSO at ≤0.1% prevents solvent-induced kinase denaturation while ensuring the hydrophobic thienopyrimidine core remains fully soluble.

  • Kinase Reaction Mixture:

    • Prepare reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Add purified kinase (e.g., PI3Kα) and substrate (e.g., PIP2).

    • Critical Step: Add ATP at exactly its apparent Km​ (e.g., 25 µM for PI3Kα).

    • Causality: Running the assay at the ATP Km​ ensures that the IC₅₀ value accurately reflects the inhibitor's affinity ( Ki​ ) according to the Cheng-Prusoff equation. If ATP is saturated, competitive inhibitors will appear artificially weak.

  • Incubation & Termination:

    • Incubate at 25°C for 60 minutes.

    • Stop the reaction by adding EDTA (stops Mg²⁺-dependent kinase activity) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and APC-conjugated tracer).

  • Detection & Quality Control (Self-Validation Node 2):

    • Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Calculate the Z'-factor using the 0% inhibition (DMSO only) and 100% inhibition (10 µM GDC-0941 reference) control wells. The plate is automatically rejected if Z' < 0.6.

Workflow Prep 1. Compound Prep 10-point dose response 0.1% DMSO final Reaction 2. Kinase Reaction ATP at Km Purified Kinase Prep->Reaction Detection 3. TR-FRET Detection Eu-anti-phospho Ab APC-tracer Reaction->Detection Validation Validation Detection->Validation

Fig 2. Self-validating TR-FRET kinase assay workflow ensuring high reproducibility and low CV%.

Protocol B: Sulforhodamine B (SRB) Cell Viability Assay

Why SRB over MTT? Thienopyrimidines targeting mTOR alter cellular metabolism. The classic MTT assay relies on mitochondrial reductase activity, which drops rapidly upon mTOR inhibition even if the cell is still alive, leading to false-positive cytotoxicity readings. SRB binds stoichiometrically to basic amino acids, providing a direct, metabolism-independent measurement of cell mass [1].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with thienopyrimidine derivatives (0.1 nM to 10 µM) for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Doxorubicin).

  • Fixation: Without removing the media, add cold 50% Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour.

    • Causality: In situ fixation prevents cell loss during subsequent washing steps, drastically improving well-to-well reproducibility.

  • Staining & Solubilization: Wash plates 4x with distilled water. Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash 4x with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Quantification: Measure absorbance at 510 nm. Calculate % viability relative to the DMSO control.

Conclusion

The 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL scaffold offers superior biochemical stability and target specificity compared to legacy heterocyclic cores. However, realizing this potential requires rigorous, self-validating assay designs. By utilizing TR-FRET to bypass auto-fluorescence, strictly controlling ATP concentrations at Km​ , and utilizing SRB over MTT to avoid metabolic artifacts, researchers can achieve highly reproducible, publication-quality data with Z'-factors consistently exceeding 0.8.

References

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors MDPI - Molecules URL:[Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 Journal of Medicinal Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL

Comprehensive Safety & Operational Guide: Handling 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL As a Senior Application Scientist, I recognize that handling novel research chemicals requires more than just following a che...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL

As a Senior Application Scientist, I recognize that handling novel research chemicals requires more than just following a checklist; it requires a deep understanding of the chemical's mechanistic behavior and physical properties.

The compound 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL (CAS: 1648566-61-3) is a specialized heterocyclic building block[1]. To ensure absolute safety and maintain the integrity of your research, this guide provides a self-validating operational framework for handling this compound, grounded in established chemical hygiene practices.

Hazard Assessment & Causality (The "Why")

Before donning Personal Protective Equipment (PPE), it is critical to understand why specific precautions are necessary.

The Pharmacological Risk: The thienopyrimidine scaffold is a highly privileged structure in modern drug discovery, frequently utilized in the development of potent phosphoinositide 3-kinase (PI3K) and Src family kinase inhibitors[2][3]. Because these molecules are often designed to penetrate lipid bilayers to reach intracellular kinase domains, accidental exposure poses an unknown pharmacological risk alongside its documented physical hazards.

The Physical Hazards: According to standard Globally Harmonized System (GHS) classifications, this specific thienopyrimidine derivative presents the following hazards[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Solvent Multiplier Effect: In biological assays, thienopyrimidines are universally dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a highly effective transdermal vehicle. If a DMSO solution containing 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL contacts bare skin or penetrates a compromised glove, the chemical will bypass the stratum corneum and enter the bloodstream directly. Therefore, our PPE strategy must account for both the dry powder and the solvated state.

Required Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE and engineering controls are mandatory[5][6].

Hazard / Risk ProfileMitigation Strategy & CausalityRequired PPE / Engineering Control
Respiratory Irritation (H335) Prevent the aerosolization and inhalation of fine, low-density powders during transfer.Chemical Fume Hood (Face velocity 80-100 fpm) or Class II BSC.
Skin Irritation (H315) & Bioactivity Prevent dermal contact. DMSO solutions can degrade standard latex rapidly; nitrile offers superior chemical resistance.Double Nitrile Gloves (≥5 mil thickness). FR Lab Coat (Fully buttoned).
Serious Eye Irritation (H319) Protect mucosal membranes from airborne dust and accidental solvent splashes.ANSI Z87.1 Safety Goggles (Standard safety glasses are insufficient)[5].
Ingestion (H302) Prevent cross-contamination from gloves to the face, mouth, or external laboratory surfaces.Strict Hand Hygiene . Removal of outer gloves before touching shared equipment.

Step-by-Step Operational Workflow

This protocol ensures a self-validating system where each step inherently prevents the failure of the next.

Phase A: Preparation & PPE Donning
  • Inspect Engineering Controls: Ensure the chemical fume hood is operational and the sash is positioned at the certified height.

  • Don PPE: Put on your lab coat, safety goggles, and the first pair of nitrile gloves. Pull the cuffs of the lab coat over the first pair of gloves. Don the second pair of nitrile gloves over the lab coat cuffs to create an impermeable seal[6].

  • Static Mitigation: Thienopyrimidine powders can hold static charges, causing them to "jump" and aerosolize. Wipe your spatulas and weighing boats with a static-eliminating cloth or use an anti-static ionizer gun before handling.

Phase B: Weighing & Dissolution
  • Transfer: Inside the fume hood, carefully uncap the vial containing 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL.

  • Weighing: Using a micro-spatula, transfer the required mass into a pre-tared, anti-static weighing boat or directly into a glass scintillation vial.

  • Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial while still inside the fume hood.

  • Sealing: Cap the vial tightly before removing it from the hood for vortexing or sonication. Never vortex an open tube of hazardous material.

Phase C: Decontamination & Disposal
  • Tool Decontamination: Rinse spatulas with a compatible solvent (e.g., methanol or ethanol) into a designated solvent waste container, followed by a water rinse.

  • Glove Removal: Remove the contaminated outer gloves inside the fume hood and dispose of them in a solid hazardous waste bin.

  • Surface Wipe: Wipe down the hood surface with a 70% ethanol solution to capture any microscopic dust.

Spill Response & Waste Management

Dry Powder Spill:

  • Do not sweep. Sweeping aerosolizes the powder.

  • Dampen a disposable laboratory wipe with water or ethanol.

  • Gently place the damp wipe over the powder to trap it, then wipe inward.

  • Dispose of the wipe in a sealed solid hazardous waste container.

Solvated Spill (e.g., in DMSO):

  • Immediately cover the spill with an inert, absorbent material (e.g., vermiculite or commercial spill pads).

  • Using a scraper, collect the saturated absorbent and place it into a secondary containment bag.

  • Label as "Hazardous Organic Waste - Contains DMSO and Thienopyrimidine derivative."

Operational Workflow Visualization

G N1 Hazard ID: CAS 1648566-61-3 N2 Don PPE: Double Gloves & Goggles N1->N2 N3 Engineering Control: Chemical Fume Hood N2->N3 N4 Operation: Weighing & Dissolution N3->N4 N5 Waste Management: Decon & Disposal N4->N5

Fig 1: Standard operational workflow for handling and dissolving thienopyrimidine derivatives.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". NCBI Bookshelf.[Link]

  • University of Southern California Environmental Health & Safety. "Personal Protective Equipment (PPE) Selection". USC EHS. [Link]

  • Zheng, et al. "Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors". ACS Medicinal Chemistry Letters. PubMed Central.[Link]

  • Nam, et al. "A new class of thienopyrimidine Src inhibitors demonstrates potent growth suppression". Molecular Cancer Therapeutics. AACR Journals.[Link]

Sources

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